Melicopine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15-17(23-8-22-15)16(21-3)14(11)20-2/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWLIQAXYMMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C(=C3OC)OC)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205346 | |
| Record name | Melicopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-01-4 | |
| Record name | 4,5-Dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melicopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melicopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Melicopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELICOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1AK9P0BVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Melicopine: Chemical Structure, Properties, and Biological Evaluation
This technical guide provides a comprehensive overview of the acridone alkaloid Melicopine, intended for researchers, scientists, and professionals in the field of drug development. The document details its chemical identity, physicochemical properties, and a key experimental protocol for assessing its biological activity.
Chemical Identity and Structure
This compound is a naturally occurring acridone alkaloid that has been isolated from various plant species, including Zanthoxylum simulans Hance.[1] It belongs to the class of acridines and is structurally related to acridone.[1]
The two-dimensional chemical structure of this compound is presented below:
Physicochemical and Pharmacological Data
The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and computational analysis.
| Property | Value | Reference(s) |
| Molecular Weight | 313.30 g/mol | [1] |
| Formula Weight | 313.3 | [3] |
| CAS Number | 568-01-4 | [1][3] |
| Physical Description | A solid | [3] |
| Purity | ≥95% | [3] |
| InChI | InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15-17(23-8-22-15)16(21-3)14(11)20-2/h4-7H,8H2,1-3H3 | [1][3] |
| SMILES | CN1C2=CC=CC=C2C(=O)C3=C1C4=C(C(=C3OC)OC)OCO4 | [1] |
| Biological Activity | Antimalarial, Cytotoxic against prostate cancer cells | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay
This section details the methodology used to evaluate the cytotoxic activity of this compound against human prostate cancer cell lines, as described in the work by Wang et al. (2014).[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PC-3M and LNCaP human prostate cancer cell lines.
Materials and Reagents:
-
This compound (≥95% purity)
-
PC-3M (prostate cancer) cell line
-
LNCaP (Lymph Node Carcinoma of the Prostate) cell line
-
HEK293 (non-cancerous human embryonic kidney) cell line (for selectivity assessment)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Assay for assessing cell viability (e.g., MTT, AlamarBlue).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Standard laboratory equipment for cell culture (incubator, biosafety cabinet, microscope, etc.).
-
Microplate reader.
Procedure:
-
Cell Culture Maintenance: The PC-3M, LNCaP, and HEK293 cell lines are cultured in their respective recommended media in a humidified incubator at 37°C with 5% CO₂. Cells are passaged regularly to maintain exponential growth.
-
Preparation of Test Compound: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made using the cell culture medium to achieve the desired final concentrations for the assay.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (medium only) are included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.
-
Viability Assessment: Following incubation, a cell viability reagent is added to each well according to the manufacturer's protocol. The reaction is allowed to proceed for the recommended time.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The viability of the treated cells is calculated as a percentage relative to the vehicle control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve and using non-linear regression analysis.
Results from Literature:
-
This compound exhibited cytotoxicity against PC-3M and LNCaP cells with IC₅₀ values of 47.9 µg/mL and 37.8 µg/mL, respectively.[3]
-
The compound showed low toxicity against non-cancerous HEK293 cells (IC₅₀ > 100 µg/mL), indicating some level of selectivity.[3]
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the cytotoxicity of this compound is visualized in the diagram below.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
References
- 1. phcog.com [phcog.com]
- 2. [PDF] Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance | Semantic Scholar [semanticscholar.org]
- 3. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Melicopine in Zanthoxylum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopine, a furoquinoline alkaloid found in various Zanthoxylum species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic reactions, precursor molecules, and key intermediates. It summarizes the current state of knowledge, drawing parallels from the well-characterized biosynthesis of related acridone alkaloids, and outlines detailed experimental protocols for the elucidation of this pathway. All quantitative data from related studies are presented in structured tables, and complex biological processes are visualized through Graphviz diagrams to facilitate understanding.
Introduction
The genus Zanthoxylum (family Rutaceae) is a rich source of diverse secondary metabolites, including a wide array of alkaloids with significant biological activities. Among these, this compound, an acridone alkaloid, has been isolated from species such as Zanthoxylum simulans. Acridone alkaloids are characterized by a tricyclic aromatic core and are biosynthetically derived from anthranilic acid. While the general pathway for acridone alkaloid biosynthesis has been elucidated in other plant species, the specific enzymatic steps leading to the structurally complex this compound in Zanthoxylum remain an active area of research. This guide aims to provide a detailed technical overview of the putative biosynthetic pathway of this compound, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for acridone alkaloids, originating from the primary metabolite chorismate. The pathway can be divided into two main stages: the formation of the acridone core and the subsequent modifications to yield this compound.
Formation of the Acridone Core
The initial steps of the pathway, leading to the formation of the central acridone scaffold, are well-supported by studies on other acridone alkaloid-producing plants, such as Ruta graveolens.
-
From Chorismate to Anthranilic Acid: The pathway begins with the conversion of chorismate, a key intermediate of the shikimate pathway, to anthranilic acid. This reaction is catalyzed by anthranilate synthase (AS) . In plants that produce acridone alkaloids, it has been observed that there are often two isoforms of the alpha subunit of this enzyme. One is feedback-inhibited by tryptophan, while the other shows reduced sensitivity, allowing for the accumulation of anthranilate for alkaloid biosynthesis.[1]
-
N-methylation of Anthranilic Acid: The next committed step is the N-methylation of anthranilic acid to yield N-methylanthranilic acid. This reaction is catalyzed by anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[2]
-
Activation to N-methylanthraniloyl-CoA: For the subsequent condensation reaction, N-methylanthranilic acid must be activated to its coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA. This activation is catalyzed by anthranilate-CoA ligase .
-
Acridone Synthase Catalyzed Cyclization: The core acridone structure is formed through the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase known as acridone synthase (ACS) .[3][4] The product of this reaction is 1,3-dihydroxy-N-methylacridone.[3][5]
Figure 1: Biosynthesis of the acridone core.
Post-Acridone Core Modifications
The conversion of 1,3-dihydroxy-N-methylacridone to this compound involves a series of hydroxylation, O-methylation, and methylenedioxy bridge formation reactions. While the exact sequence and enzymes are yet to be characterized in Zanthoxylum, a putative pathway can be proposed based on the structure of this compound and known enzymatic reactions in plant secondary metabolism.
-
Hydroxylation: The acridone core likely undergoes further hydroxylation at specific positions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) , a large family of enzymes known for their role in the diversification of plant secondary metabolites.[2][6][7]
-
O-methylation: The hydroxyl groups are then methylated to form methoxy groups. This is carried out by O-methyltransferases (OMTs) , which, similar to ANMT, utilize SAM as the methyl donor. The specific OMTs responsible for the methylation pattern in this compound are yet to be identified.
-
Methylenedioxy Bridge Formation: A key feature of this compound is the presence of a methylenedioxy bridge. The formation of this bridge from an ortho-methoxyphenol is also catalyzed by specific cytochrome P450 monooxygenases .[4][8] This is a crucial step in the biosynthesis of many complex alkaloids.
The precise order of these hydroxylation, methylation, and methylenedioxy bridge formation steps needs to be determined experimentally.
Figure 2: Putative post-acridone core modifications leading to this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in Zanthoxylum species. However, data from studies on related acridone and other alkaloid biosynthetic pathways can provide a valuable reference point for future research.
Table 1: Kinetic Parameters of Acridone Synthase from Ruta graveolens
| Substrate | Km (µM) | Vmax (pkat/mg protein) |
| N-Methylanthraniloyl-CoA | 2.5 | 1.2 |
| Malonyl-CoA | 10 | - |
Data adapted from Maier et al. (1993). Note: These values are for the enzyme from Ruta graveolens and may differ for the homologous enzyme in Zanthoxylum species.
Table 2: Alkaloid Content in Zanthoxylum simulans
| Alkaloid | Content (µg/g dry weight) |
| Normelicopidine | 150.3 |
| Northis compound | 85.2 |
| This compound | 210.5 |
| Melicopidine | 180.1 |
| Melicopicine | 95.7 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Biosynthetic Genes
Figure 3: Workflow for identifying and cloning biosynthetic genes.
Protocol 4.1.1: RNA Extraction and cDNA Synthesis
-
Tissue Collection: Harvest fresh Zanthoxylum tissue (e.g., young leaves or roots, where alkaloid accumulation is highest) and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Protocol 4.1.2: PCR Amplification and Cloning
-
Degenerate PCR: Design degenerate primers based on conserved amino acid sequences of known acridone synthases, O-methyltransferases, and cytochrome P450s from other plant species.
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template and the degenerate primers.
-
Gel Extraction and Ligation: Purify the PCR products of the expected size from an agarose gel and ligate them into a suitable cloning vector.
-
Transformation and Sequencing: Transform the ligation product into competent E. coli cells, select positive clones, and sequence the inserted DNA.
-
RACE-PCR: Based on the partial sequences obtained, design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequences.
Heterologous Expression and Enzyme Characterization
Protocol 4.2.1: Heterologous Expression in E. coli
-
Vector Construction: Subclone the full-length cDNA of the candidate gene into an E. coli expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.
-
Transformation and Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture and induce protein expression with IPTG.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
Protocol 4.2.2: Enzyme Assays
-
Acridone Synthase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified ACS enzyme, N-methylanthraniloyl-CoA, and malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: Stop the reaction and extract the product. Analyze the product by HPLC and mass spectrometry, comparing it with an authentic standard of 1,3-dihydroxy-N-methylacridone.
-
-
O-Methyltransferase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified OMT enzyme, the hydroxylated acridone substrate, and S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
Incubation: Incubate the reaction and stop it at different time points.
-
Product Analysis: Analyze the formation of the methylated product by HPLC. Quantify the product to determine enzyme kinetics.
-
-
Cytochrome P450 Assay:
-
Microsomal Preparation: If using a yeast or insect cell expression system, prepare microsomes containing the recombinant P450.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomes, the acridone substrate, and a NADPH-regenerating system in a suitable buffer.
-
Incubation and Analysis: Incubate the reaction and analyze the formation of the hydroxylated or methylenedioxy bridge-containing product by LC-MS.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Zanthoxylum species presents a fascinating area of study with significant implications for metabolic engineering and drug development. While the core pathway for acridone alkaloid formation is likely conserved, the specific enzymes responsible for the later tailoring steps that produce the unique structure of this compound remain to be identified and characterized. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate this pathway. Future work should focus on the isolation and functional characterization of the O-methyltransferases and cytochrome P450 monooxygenases from Zanthoxylum species. A complete understanding of the this compound biosynthetic pathway will not only contribute to our knowledge of plant secondary metabolism but also open up possibilities for the sustainable production of this and other valuable alkaloids through synthetic biology approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of the alkaloid rutaecarpine by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Melicopine: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopine, a quinoline alkaloid, has demonstrated notable biological activities, primarily exhibiting promise as both an anticancer and antimalarial agent. This technical guide provides an in-depth analysis of the known biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, infectious diseases, and natural product-based drug discovery.
Introduction
This compound is a natural compound that can be isolated from various plant species, including Melicope indica. Structurally, it belongs to the furoquinoline class of alkaloids. Historically, plants containing this compound have been used in traditional medicine, though the specific biological activities of the purified compound have only been elucidated more recently. This document summarizes the current scientific understanding of this compound's bioactivities, with a focus on its cytotoxic effects against cancer cells and its inhibitory action against the malaria parasite, Plasmodium falciparum.
Quantitative Data on Biological Activities
The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its potency against different cell lines and parasitic strains.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |
| PC-3 | Prostate Cancer | 47.9 | 152.8 |
| LNCaP | Prostate Cancer | 37.8 | 120.6 |
¹ Molar concentration calculated based on a molecular weight of 313.3 g/mol for this compound.
Table 2: Antimalarial Activity of this compound
| Plasmodium falciparum Strain | Resistance Profile | IC50 (µg/mL) | IC50 (µM)¹ |
| 3D7 | Chloroquine-sensitive | 29.7 | 94.8 |
| Dd2 | Chloroquine-resistant | 33.7 | 107.6 |
¹ Molar concentration calculated based on a molecular weight of 313.3 g/mol for this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have elucidated the biological activities of this compound.
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of this compound against the human prostate cancer cell lines PC-3 and LNCaP was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: PC-3 and LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
The plates were incubated for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was determined from the dose-response curve.
Antimalarial Activity Assay
The in vitro antimalarial activity of this compound was assessed against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.
-
Parasite Culture: P. falciparum strains were maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures were kept at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure:
-
Asynchronous parasite cultures were synchronized to the ring stage.
-
The synchronized cultures (2.5% hematocrit, 0.5% parasitemia) were incubated in 96-well plates with various concentrations of this compound.
-
The plates were incubated for 72 hours under the same conditions as the parasite culture.
-
Parasite growth inhibition was determined by measuring parasite lactate dehydrogenase (pLDH) activity, a metabolic enzyme of the parasite.
-
-
Data Analysis: The IC50 values were calculated by a nonlinear dose-response regression analysis.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are still under investigation, studies on extracts from the Melicope genus suggest potential mechanisms of action, particularly in the context of its anticancer activity. It is hypothesized that this compound may modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Putative Anticancer Signaling Pathways
Based on research on related compounds and extracts from the Melicope genus, this compound is thought to interfere with cancer cell signaling through multiple pathways. A proposed model suggests that this compound may induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases. Furthermore, it may inhibit pro-survival pathways such as the PI3K/Akt/mTOR, NF-κB, and JAK/STAT signaling cascades.
Caption: Putative anticancer mechanism of this compound.
Experimental Workflow for Biological Activity Screening
The general workflow for identifying and characterizing the biological activities of a natural product like this compound involves a series of steps from extraction to in-depth mechanistic studies.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound has demonstrated significant in vitro cytotoxic activity against prostate cancer cells and inhibitory effects against both chloroquine-sensitive and -resistant strains of P. falciparum. These findings position this compound as a promising lead compound for the development of novel anticancer and antimalarial therapies.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets of this compound is crucial for understanding its bioactivity and for rational drug design.
-
In Vivo Efficacy: While in vitro data is promising, in vivo studies in animal models are necessary to evaluate the therapeutic potential and pharmacokinetic properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and selectivity.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing anticancer or antimalarial drugs could provide new therapeutic strategies.
Preliminary Cytotoxicity Screening of Melicopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopine, a naturally occurring acridone alkaloid, has been identified as a compound of interest for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, designed for researchers, scientists, and professionals in drug development. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this guide synthesizes the existing information on related acridone alkaloids to provide a contextual framework for its potential efficacy. Detailed experimental protocols for cytotoxicity assays and hypothesized signaling pathways are presented to facilitate further investigation into the anticancer properties of this compound.
Introduction to this compound and Acridone Alkaloids
This compound belongs to the acridone class of alkaloids, a group of nitrogen-containing heterocyclic compounds found in various plant species. Acridone alkaloids are known for a range of biological activities, including anticancer, antiviral, and antimalarial properties. Structurally, these compounds feature a planar tricyclic aromatic system, which is believed to contribute to their ability to intercalate with DNA and inhibit key cellular enzymes involved in cell proliferation and survival.
A study by Wang et al. (2014) on acridone alkaloids from Zanthoxylum simullans Hance reported that this compound, along with other isolated acridones, exhibited "certain cytotoxic and antimalarial activities in vitro"[1]. While this study did not provide specific IC50 values for this compound, it highlighted the cytotoxic potential of this compound class against prostate cancer cell lines[1]. The most active compound in this particular study was normelicopidine, a closely related alkaloid, which demonstrated significant cytotoxicity[1]. This suggests that this compound likely possesses cytotoxic properties that warrant further detailed investigation.
Quantitative Cytotoxicity Data of Related Acridone Alkaloids
To provide a comparative context for the potential cytotoxicity of this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for various acridone alkaloids against different cancer cell lines. This data is extracted from studies on the cytotoxic effects of this compound class.
| Acridone Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Normelicopidine | PC-3M (Prostate Cancer) | 12.5 µg/mL | [1] |
| Normelicopidine | LNCaP (Prostate Cancer) | 21.1 µg/mL | [1] |
| Buxifoliadine E | LNCaP (Prostate Cancer) | Not specified, but potent | [2] |
| Buxifoliadine E | HepG2 (Hepatoblastoma) | Most potent among tested cell lines | [2] |
| Compound 1 (Acridone) | Hela (Cervical Cancer) | 17.6 | [3] |
| Compound 2 (Acridone) | T47D (Breast Cancer) | 17.4 | [3] |
| Compound 1 (Acridone) | NALM-6 (Leukemia) | 16.5 | [3] |
| Compound 2 (Acridone) | NALM-6 (Leukemia) | 9.3 | [3] |
| 1-hydroxy-4-methoxy-10-methylacridone | HCT116 (p53-/-) (Colon Carcinoma) | 6.78 | [4] |
| Norevoxanthine | U87MG.ΔEGFR (Glioblastoma) | 5.72 | [4] |
| 1,3-dimethoxy-10-methylacridone | MDA-MB-231-BCRP (Breast Adenocarcinoma) | 3.38 | [4] |
Experimental Protocols for Cytotoxicity Screening
A standard method for preliminary cytotoxicity screening of natural products like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
1. Cell Culture and Seeding:
- Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Trypsinize the cells and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay and Absorbance Measurement:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the concentration of this compound.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Preliminary Cytotoxicity Screening using MTT Assay.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic acridone alkaloids, it is plausible that this compound induces apoptosis through the intrinsic pathway, potentially involving the modulation of the PI3K/Akt signaling pathway and the activation of the caspase cascade.
Caption: Hypothesized Apoptotic Signaling Pathway of this compound.
Conclusion
This compound, as a member of the cytotoxic acridone alkaloid family, holds promise as a potential anticancer agent. While direct quantitative data on its efficacy is currently sparse, the information available for related compounds suggests that it is likely to exhibit cytotoxic effects against various cancer cell lines. The provided experimental protocols offer a standardized approach for the preliminary screening of this compound's cytotoxicity. Furthermore, the hypothesized signaling pathway, involving the induction of apoptosis through the intrinsic caspase cascade and potential modulation of the PI3K/Akt pathway, provides a theoretical framework to guide further mechanistic studies. In-depth investigation into the specific molecular targets and cytotoxic profile of this compound is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. phcog.com [phcog.com]
- 2. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
Melicopine: A Potential Acridone Alkaloid for Antimalarial Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial agents with diverse mechanisms of action. Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds found in various plant species, have garnered significant interest for their wide range of pharmacological activities, including antimalarial properties. This technical guide focuses on Melicopine, an acridone alkaloid isolated from plants of the Rutaceae family, and its potential as a lead compound for the development of new antimalarial drugs. This document provides a comprehensive overview of the available preclinical data on this compound and its related alkaloids, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential mechanisms of action.
Quantitative Antimalarial and Cytotoxicity Data
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of this compound and its structurally related acridone alkaloids, normelicopicine and arborinine.
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | K1 (Chloroquine-resistant) | 12.45 | ~36.7 | [Mwangi et al., 2010] |
| Normelicopicine | K1 (Chloroquine-resistant) | Not specified | - | [Muriithi et al., 2002] |
| HB3 (Chloroquine-sensitive) | Not specified | - | [Muriithi et al., 2002] | |
| Arborinine | 3D7 (Chloroquine-sensitive) | 4.5 | ~15.2 | [Bero et al., 2013] |
| K1 (Chloroquine-resistant) | Not specified | - | [Muriithi et al., 2002] | |
| HB3 (Chloroquine-sensitive) | Not specified | - | [Muriithi et al., 2002] |
Table 1: In Vitro Antiplasmodial Activity of Acridone Alkaloids.
| Compound | Cell Line | Cytotoxicity (MIC in µg/mL) | Cytotoxicity (MIC in µM) | Selectivity Index (SI) | Reference |
| This compound | L-6 (Rat skeletal myoblast) | >90 | >265 | >7.23 | [Mwangi et al., 2010] |
| Normelicopicine | L-6 (Rat skeletal myoblast) | >90 | >285 | - | [Mwangi et al., 2010] |
| KB (Human oral epithelial carcinoma) | >103.4 | >328 | - | [Muriithi et al., 2002] | |
| Arborinine | L-6 (Rat skeletal myoblast) | 12.2 | ~41.3 | ~2.7 | [Mwangi et al., 2010] |
Table 2: In Vitro Cytotoxicity and Selectivity Index of Acridone Alkaloids.
| Compound | Animal Model | Parasite Strain | Dose | Route of Administration | % Parasitemia Suppression | Reference |
| Normelicopicine | Mice | Plasmodium berghei | 25 mg/kg/day | Not specified | 32 | [Muriithi et al., 2002] |
Table 3: In Vivo Antimalarial Activity of Normelicopicine.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and related acridone alkaloids.
In Vitro Antiplasmodial Assay (SYBR Green I-based Method)
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains (e.g., K1, 3D7) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite synchronization at the ring stage is achieved using 5% D-sorbitol treatment.
2. Drug Preparation:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Assay Procedure:
-
A synchronized parasite culture (1-2% parasitemia) is diluted to 0.5% parasitemia and 2.5% hematocrit.
-
100 µL of the parasite suspension is added to each well of the pre-drugged plate.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Following incubation, 100 µL of SYBR Green I lysis buffer (containing SYBR Green I dye) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
4. Data Analysis:
-
The fluorescence intensity is proportional to the parasite DNA content.
-
The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Method)
This assay determines the cytotoxicity of a compound against a mammalian cell line.
1. Cell Culture:
-
L-6 cells (rat skeletal myoblasts) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plate is incubated for 72 hours.
-
After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours to allow the formation of formazan crystals.
-
100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is incubated overnight.
3. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) or Minimum Inhibitory Concentration (MIC) is determined from the dose-response curve.
In Vivo 4-Day Suppressive Test (Peter's Test)
This standard test evaluates the in vivo antimalarial activity of a compound in a murine model.
1. Animal Model and Parasite:
-
Swiss albino mice are used.
-
A chloroquine-sensitive strain of Plasmodium berghei is used for infection.
2. Infection:
-
Mice are inoculated intraperitoneally with 1 x 10⁷ infected red blood cells.
3. Drug Administration:
-
Treatment starts 2-4 hours post-infection and continues for four consecutive days.
-
The test compound (e.g., normelicopicine) is administered orally or intraperitoneally at a specific dose (e.g., 25 mg/kg/day).
-
A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
4. Monitoring:
-
On day 5, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
5. Data Analysis:
-
The average parasitemia of the treated group is compared to the negative control group.
-
The percentage of parasitemia suppression is calculated using the formula: ((A - B) / A) * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
Mechanism of Action
The precise molecular target and mechanism of action of this compound against Plasmodium have not been fully elucidated. However, studies on related acridone alkaloids provide insights into potential pathways.
Unlike chloroquine, which is known to inhibit the formation of β-hematin (hemozoin), normelicopicine, a close analog of this compound, has been shown not to inhibit this process [Muriithi et al., 2002]. This suggests that acridone alkaloids may exert their antimalarial effect through a different mechanism.
Recent studies on synthetic acridone derivatives point towards the inhibition of the mitochondrial electron transport chain as a potential target [Kelly et al., 2025]. This disruption of mitochondrial function would be detrimental to the parasite's energy metabolism and survival.
Conclusion
This compound, an acridone alkaloid from Teclea trichocarpa, demonstrates in vitro activity against a chloroquine-resistant strain of P. falciparum with a favorable selectivity index. While its specific mechanism of action is yet to be fully elucidated, it likely differs from that of quinoline antimalarials and may involve the disruption of the parasite's mitochondrial function. The available data, although limited, suggests that this compound and other acridone alkaloids represent a promising scaffold for the development of new antimalarial drugs. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of this compound and its derivatives is warranted to fully assess its therapeutic potential.
The Dawn of Melicopine: A Historical and Technical Guide to its Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopine, a furo[2,3-b]quinoline alkaloid, represents a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide delves into the historical context of its discovery, providing a detailed account of its initial isolation, structure elucidation, and early pharmacological assessments. By presenting key experimental protocols and quantitative data, this document aims to offer a comprehensive resource for researchers engaged in the exploration and development of novel therapeutic agents.
Historical Context: The Pioneering Isolation of this compound
The journey of this compound's discovery began in the mid-20th century, a period marked by burgeoning interest in the chemical constituents of medicinal plants. The first successful isolation of this compound, along with its congeners Melicopidine and Melicopiceine, was a landmark achievement attributed to Crowe, Hughes, and Lemberg in 1948. Their pioneering work, published in the Journal and Proceedings of the Royal Society of New South Wales, laid the groundwork for future research into this class of alkaloids. The source of these novel compounds was identified as the bark of Melicope ternata, a species native to New Zealand. This initial discovery highlighted the rich chemical diversity of the Melicope genus, which was concurrently being explored by other researchers such as Briggs and Locker, who reported the isolation of new flavonols from the same plant species in 1949.
Experimental Protocols: Unveiling a New Class of Alkaloids
The methodologies employed by the early investigators, though rudimentary by modern standards, were instrumental in the successful isolation and characterization of this compound. The following sections provide a detailed reconstruction of the key experimental protocols of that era.
Isolation of this compound from Melicope ternata
The initial step in the discovery of this compound was its extraction from the bark of Melicope ternata. The general procedure for the isolation of alkaloids from plant material during that period involved the following steps:
-
Milling and Extraction: The dried bark of Melicope ternata was finely ground to increase the surface area for solvent extraction. The powdered bark was then subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, often using a Soxhlet apparatus. This process was carried out over several hours to ensure the complete removal of the alkaloids from the plant matrix.
-
Acid-Base Extraction: The resulting crude extract, containing a mixture of alkaloids and other plant metabolites, was then subjected to an acid-base extraction procedure to selectively isolate the basic alkaloids. The extract was first acidified with a dilute mineral acid (e.g., hydrochloric acid), which protonated the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic solution. This aqueous layer was then separated from the organic layer containing neutral and acidic compounds.
-
Purification and Crystallization: The acidic aqueous solution containing the alkaloid salts was then made alkaline by the addition of a base (e.g., ammonia or sodium carbonate). This deprotonated the alkaloids, causing them to precipitate out of the solution. The precipitated crude alkaloids were then collected by filtration, dried, and further purified by repeated crystallization from appropriate solvents to yield pure this compound.
Structure Elucidation: A Classical Approach
In the pre-spectroscopic era, the determination of a new compound's structure was a meticulous and often arduous process relying on a combination of chemical degradation and synthesis. The structure of this compound was elucidated through such classical methods, which likely included:
-
Elemental Analysis: Determination of the empirical formula (C, H, N, O content) through combustion analysis.
-
Functional Group Analysis: Chemical tests to identify the presence of specific functional groups, such as unsaturation (reaction with bromine), the presence of a methylenedioxy group (color reactions), and the nature of the nitrogen atom (basicity measurements).
-
Degradative Studies: Controlled chemical breakdown of the molecule into smaller, identifiable fragments. This provided crucial clues about the carbon skeleton and the arrangement of functional groups.
-
Synthesis of Degradation Products: The unambiguous synthesis of the degradation products confirmed their structures and, by inference, the structure of the parent molecule.
Quantitative Data
| Parameter | Typical Value/Method |
| Yield of Crude Alkaloids | 1-5% of the dry weight of the bark |
| Melting Point | Reported as a sharp, defined range |
| Elemental Analysis | %C, %H, %N, %O (to determine empirical formula) |
| Molecular Weight | Determined by methods such as cryoscopy or mass spectrometry (if available) |
| Optical Rotation | Measured using a polarimeter to determine chirality |
Early Pharmacological Screening
Initial investigations into the biological activities of newly isolated natural products were often broad in scope. Early pharmacological screening of this compound and related acridone alkaloids likely focused on their antimicrobial properties, a common area of research at the time. These preliminary studies would have laid the foundation for later, more specific investigations into the diverse pharmacological effects of this class of compounds.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the discovery process, the following diagrams are provided in the DOT language.
Caption: Workflow of this compound Discovery.
Caption: Logic of Classical Structure Elucidation.
Conclusion
The discovery of this compound from Melicope ternata by Crowe, Hughes, and Lemberg in 1948 was a significant contribution to the field of natural product chemistry. Their work, accomplished through the diligent application of classical chemical techniques, opened the door to the exploration of a new class of alkaloids with promising biological activities. This guide provides a historical and technical overview of this seminal discovery, offering valuable insights for contemporary researchers building upon this foundational knowledge in the quest for new medicines.
Acridone Alkaloids from Citrus Plants: A Technical Guide to Their Chemistry, Biological Activity, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds built on the 9(10H)-acridone core. These secondary metabolites are predominantly found in the Rutaceae family, with the genus Citrus being a noteworthy source.[1][2][3] The interest in these compounds has grown significantly due to their wide spectrum of biological activities, including cytotoxic, antiviral, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5][6] Acridone alkaloids from Citrus plants, such as citrusinine-I, citracridone-I, and 5-hydroxynoracronycine, have demonstrated potent effects in various preclinical studies, making them attractive scaffolds for drug discovery and development.[7][8] This guide provides an in-depth overview of the acridone alkaloids isolated from Citrus species, their derivatives, biological activities, and the experimental methodologies used for their evaluation.
Occurrence and Chemical Structures
Acridone alkaloids have been isolated from various parts of Citrus plants, including the root bark, stem bark, and leaves.[1][4][9] The structural diversity of these alkaloids arises from the different substitution patterns on the acridone core, which can be simple (with hydroxyl, methoxy, or methyl groups) or complex, featuring prenyl groups that can cyclize to form additional furan or pyran rings.[3][10] This structural variation is crucial for their biological activity.
Table 1: Selected Acridone Alkaloids Isolated from Citrus Species
| Alkaloid Name | Citrus Species | Plant Part | Reference |
| Glycocitrine-I | Citrus maxima | Stem Bark | [4] |
| 5-Hydroxynoracronycine | Citrus maxima, C. depressa, C. aurantium | Stem/Root Bark | [1][4][7] |
| Citrusinine-I | Citrus maxima, C. aurantium, C. sinensis | Stem/Root Bark | [4][5][7][11] |
| Grandisine-I | Citrus maxima | Stem Bark | [4] |
| Citracridone-III | Citrus maxima, C. aurantium | Stem Bark | [4][7] |
| Reticarcidone A | Citrus reticulata | Leaves | [9] |
| Citracridone-I | Citrus depressa, C. aurantium | Root/Stem Bark | [1][2][7] |
| Citpressine-I & -II | Citrus depressa | Root Bark | [1][2] |
| Natsucitrine-I | Citrus aurantium | Stem Bark | [7] |
| Glycofolinine | Citrus aurantium | Stem Bark | [7] |
| Baiyumine-A & -B | Citrus grandis | Root Bark | [12] |
Biological Activities and Therapeutic Potential
Citrus-derived acridone alkaloids exhibit a remarkable range of pharmacological effects. Their potential as therapeutic agents is primarily linked to their cytotoxicity against cancer cells and their antiviral properties.
Cytotoxic and Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of Citrus acridone alkaloids against various human cancer cell lines.[4][7][9] These compounds often show selective toxicity towards carcinoma cells compared to normal cell lines, an essential feature for potential anticancer drugs.[7][8]
For instance, compounds isolated from Citrus maxima and Citrus aurantium have demonstrated cytotoxicity against liver (HepG2), lung (A549), breast (MCF7), and prostate (PC3) cancer cells.[4][7][8] Citracridone-III was found to be particularly potent against the HepG2 hepatoma cell line, while 5-hydroxynoracronycine alcohol showed high cytotoxicity towards the KB epidermoid carcinoma cell line.[4] Similarly, a new pyrano[2,3-a]acridone, reticarcidone A, from Citrus reticulata leaves showed moderate cytotoxicity against MCF-7, SMMC-7721, HL-60, A549, and SW480 tumor cell lines.[9]
Table 2: Cytotoxicity of Acridone Alkaloids from Citrus Plants (IC₅₀ Values)
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Source Species | Reference |
| 5-Hydroxynoracronycine alcohol (4) | KB | 19.5 | C. maxima | [4] |
| Citracridone-III (7) | HepG2 | 17.0 | C. maxima | [4] |
| Citrusinine-I (1) | A549 | 12.65 | C. aurantium | [8] |
| Citrusinine-I (1) | MCF7 | 20.01 | C. aurantium | [8] |
| Citracridone-I (2) | PC3 | 16.27 | C. aurantium | [8] |
| 5-Hydroxynoracronycine (3) | A549 | 15.02 | C. aurantium | [8] |
| Glycofolinine (5) | HepG2 | 18.51 | C. aurantium | [8] |
| Citracridone-III (6) | MCF7 | 15.82 | C. aurantium | [8] |
| Citruisinine II (3) | NCI-H460 (Lung) | 32.33 µg/mL | C. aurantium | [6] |
| Citruisinine II (3) | CAL-27 (Squamous) | 44.52 µg/mL | C. aurantium | [6] |
Antiviral Activity
Citrusinine-I, an acridone alkaloid isolated from the root bark of a Citrus plant, has shown potent activity against Herpes Simplex Virus (HSV) type 1 and type 2.[5] Its 50% effective concentrations (ED₅₀) were 0.56 µg/ml against HSV-1 and 0.74 µg/ml against HSV-2.[5] The compound appears to act by suppressing viral DNA synthesis, potentially by targeting a virus-coded ribonucleotide reductase.[5] Notably, citrusinine-I acts synergistically with conventional antiviral drugs like acyclovir, enhancing their efficacy.[5]
Antimicrobial Activity
While less explored than cytotoxicity, some acridone alkaloids possess antimicrobial properties. The evaluation of these properties is crucial, especially with the rise of multidrug-resistant bacteria.[13][14] Plant extracts containing acridones are typically screened using agar diffusion methods to identify potential activity.[13][15][16]
Anti-inflammatory and Antioxidant Activity
Inflammation is a key factor in many chronic diseases.[17] Natural products, including acridone alkaloids, are screened for anti-inflammatory properties using assays that measure the inhibition of protein denaturation or key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[18][19] Citruisinine II from C. aurantium showed significant antioxidant activity with an IC₅₀ of 45.5 µM, comparable to the synthetic antioxidant BHA.[6] This dual anti-inflammatory and antioxidant potential is highly valuable in drug development.
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms underlying the bioactivity of acridone alkaloids is critical for their development as therapeutic agents. Research has shown that some acridone alkaloids exert their anticancer effects by modulating key cellular signaling pathways. For example, buxifoliadine E, an acridone from Atalantia monophylla (a related Rutaceae genus), was found to inhibit cancer cell proliferation by suppressing the ERK pathway.[20] It is proposed that the compound binds to the ATP-binding site of Erk2, inhibiting its kinase activity and subsequently inducing apoptosis through changes in Bax, Bid, and cleaved caspase-3 levels.[20]
Caption: Inhibition of the ERK signaling pathway by an acridone alkaloid.
Derivatives and Structure-Activity Relationships
The synthesis of acridone alkaloid derivatives is a key strategy for optimizing their biological activity and drug-like properties.[6][21] Acetylation of hydroxyl groups is a common modification. For example, monoacetyl derivatives of citracridone I and citruisinine II have been synthesized and evaluated.[6] Structure-activity relationship (SAR) studies suggest that the type and position of substituents on the acridone core significantly influence cytotoxicity. For instance, the presence of a furan ring at positions 2-3 appears to enhance cytotoxic activity, while cyclization at positions 3-4 may reduce it.[20] The number and location of hydroxyl groups also correlate with antioxidant activity.[22]
Experimental Protocols
Detailed and standardized methodologies are essential for the reliable evaluation of natural products. Below are representative protocols for the isolation and biological assessment of acridone alkaloids.
General Workflow for Isolation and Characterization
The process begins with extraction from plant material, followed by fractionation and purification using various chromatographic techniques.
Caption: General workflow for isolating and testing acridone alkaloids.
Protocol 6.1.1: Extraction and Isolation
-
Preparation : Air-dry the plant material (e.g., stem bark of C. aurantium) at room temperature and grind it into a fine powder.[7][8]
-
Extraction : Macerate the powdered material with methanol (MeOH) at room temperature for several days. Filter and concentrate the extract under reduced pressure to obtain the crude methanol extract.[8]
-
Fractionation : Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol.[7][8]
-
Chromatographic Purification : Subject the most biologically active fraction (often the DCM fraction) to column chromatography on silica gel.[6][7] Elute with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Final Purification : Further purify the resulting sub-fractions using techniques like Sephadex LH-20 column chromatography or preparative HPLC to yield pure acridone alkaloids.[4]
-
Structure Elucidation : Determine the structures of the isolated compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[6][7][9]
Cytotoxicity Assay Protocol (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[7][8]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding : Seed human cancer cells (e.g., A549, HepG2, MCF7) in a 96-well microtiter plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment : Treat the cells with various concentrations of the isolated acridone alkaloids dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO alone) and a positive control (e.g., cisplatin).
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO (e.g., 100 µL), to each well to dissolve the purple formazan crystals formed by viable cells.[7]
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Assay Protocol (Agar Well Diffusion)
This method is widely used for preliminary screening of the antimicrobial activity of plant extracts.[13][15]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[15]
-
Plate Preparation : Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) in a Petri dish.[13]
-
Well Creation : Punch wells of a specific diameter (e.g., 8 mm) into the agar medium using a sterile borer.[13]
-
Extract Application : Add a defined volume (e.g., 100 µL) of the plant extract or purified compound at a known concentration into each well.[13] Use a solvent control and a standard antibiotic (e.g., vancomycin) as negative and positive controls, respectively.
-
Incubation : Incubate the plates at 37°C for 24 hours.[13]
-
Result Measurement : Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.[15][16]
Conclusion and Future Perspectives
Acridone alkaloids from Citrus plants represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic and antiviral activities, coupled with favorable selectivity profiles, underscore their potential as leads for the development of new therapeutic agents. The presence of multiple hydroxyl and prenyl groups provides ample opportunities for synthetic modification to enhance efficacy and improve pharmacokinetic properties.
Future research should focus on several key areas:
-
Mechanism of Action : Elucidating the specific molecular targets and signaling pathways for a broader range of Citrus acridones.
-
In Vivo Studies : Translating the promising in vitro results into animal models to assess efficacy, toxicity, and pharmacokinetics.
-
Synergistic Combinations : Investigating the combination of these alkaloids with existing chemotherapeutic or antiviral drugs to enhance therapeutic outcomes and overcome resistance.[5]
-
Biosynthesis and Metabolic Engineering : Understanding the biosynthetic pathways in Citrus could enable the production of these valuable compounds through metabolic engineering or synthetic biology approaches.[3]
By leveraging advanced analytical techniques, synthetic chemistry, and robust biological screening, the full therapeutic potential of acridone alkaloids from Citrus plants can be realized.
References
- 1. Acridone alkaloids. VI. The constituents of Citrus depressa. Isolation and structure elucidation of new acridone alkaloids from Citrus genus. [periodicos.capes.gov.br]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anti-herpesvirus activity of citrusinine-I, a new acridone alkaloid, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Acridone alkaloids from the stem bark of Citrus aurantium display selective cytotoxicity against breast, liver, lung and prostate human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acridone alkaloids and flavones from the leaves of Citrus reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acridone Alkaloids. VII. Constituents of Citrus sinensis OSBECK var. brasiliensis TANAKA. Isolation and Characterization of Three New Acridone Alkaloids, and a New Coumarin [jstage.jst.go.jp]
- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 13. Phytochemical Screening and Antimicrobial Activity of Some Medicinal Plants Against Multi-drug Resistant Bacteria from Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 20. mdpi.com [mdpi.com]
- 21. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Melicopine: A Technical Guide for Researchers
Introduction
Melicopine, a quinoline alkaloid found in various plant species of the Melicope genus (family Rutaceae), has emerged as a compound of significant interest for its potential therapeutic applications. Traditionally, extracts from Melicope species have been used in folk medicine for their anti-inflammatory and other medicinal properties. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, revealing promising anticancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals.
Therapeutic Potential and Biological Activities
Current research indicates that this compound's therapeutic potential primarily lies in two key areas: oncology and inflammatory diseases. While much of the available data is derived from studies on extracts of Melicope species, which contain a mixture of bioactive compounds including this compound, these findings provide a strong rationale for the further investigation of purified this compound.
Anticancer Activity
Extracts of Melicope species containing this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed anticancer mechanism is multi-faceted, involving the induction of apoptosis and the inhibition of key signaling pathways that drive tumor growth and survival.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and related compounds from Melicope species against various cancer cell lines. It is important to note that data on purified this compound is limited, and many studies utilize plant extracts.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |
| Normelicopidine | PC-3M | Prostate Cancer | 12.5 µg/mL | [1] |
| Normelicopidine | LNCaP | Prostate Cancer | 21.1 µg/mL | [1] |
| Melicope ptelefolia Hexane Extract | MDA-MB-231 | Breast Cancer | 57.81 ± 3.49 µg/mL | [2] |
| Melicope ptelefolia Hexane Extract | HCT116 | Colorectal Cancer | 58.04 ± 0.96 µg/mL | [2] |
| Melicope ptelefolia Ethyl Acetate Extract | HCT116 | Colorectal Cancer | 64.69 ± 0.72 µg/mL | [2] |
| Melicope lunu-ankenda 60% Ethanolic Extract | HepG2 | Liver Cancer | 20.33 ± 1.5 µg/mL (48h) | [3] |
| Melicope lunu-ankenda 60% Ethanolic Extract | HepG2 | Liver Cancer | 13.7 ± 2.1 µg/mL (72h) | [3] |
Anti-inflammatory and Antinociceptive Activity
Extracts from Melicope species have shown potent anti-inflammatory and antinociceptive (pain-reducing) effects in various preclinical models. The anti-inflammatory action is believed to be mediated by the inhibition of key inflammatory pathways.
Quantitative Data: In Vivo Anti-inflammatory and Antinociceptive Activity
The following table presents quantitative data from in vivo studies on the anti-inflammatory and antinociceptive effects of Melicope ptelefolia ethanolic extract (MPEE).
| Model | Treatment | Dose | Effect | Reference |
| Acetic Acid-Induced Writhing (mouse) | MPEE | 30 mg/kg | 63.3% inhibition | [4] |
| Acetic Acid-Induced Writhing (mouse) | MPEE | 100 mg/kg | 73.3% inhibition | [4] |
| Acetic Acid-Induced Writhing (mouse) | MPEE | 300 mg/kg | 95.3% inhibition | [4] |
| Formalin Test (inflammatory phase, rat) | MPEE | 30 mg/kg | 20.4% inhibition | [4] |
| Formalin Test (inflammatory phase, rat) | MPEE | 100 mg/kg | 60.1% inhibition | [4] |
| Formalin Test (inflammatory phase, rat) | MPEE | 300 mg/kg | 64.5% inhibition | [4] |
Mechanisms of Action: Signaling Pathways
This compound and related compounds are thought to exert their therapeutic effects by modulating several critical intracellular signaling pathways.
Anticancer Mechanisms
The anticancer activity of Melicope extracts is attributed to the induction of apoptosis and the inhibition of pro-survival signaling pathways.[5]
-
Intrinsic Apoptosis Pathway: Melicope extracts have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[5]
Figure 1: Intrinsic Apoptosis Pathway Modulation by this compound.
-
Inhibition of Pro-Survival Pathways: Melicope extracts have been reported to inhibit several key signaling pathways that are often dysregulated in cancer:
-
NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation.[5]
-
JAK2/STAT3 Pathway: Downregulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which is involved in cell growth and proliferation.[5]
-
PI3K/Akt/mTOR Pathway: Suppression of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, a central regulator of cell survival and metabolism.[5]
-
Figure 2: Inhibition of Pro-Survival Signaling Pathways by this compound.
Anti-inflammatory Mechanism
The anti-inflammatory effects of Melicope extracts are linked to the inhibition of the Syk/NF-κB signaling pathway.[6] Spleen tyrosine kinase (Syk) is a key mediator in the signaling cascade of various immune receptors. Its inhibition can lead to the downstream suppression of NF-κB activation, thereby reducing the production of pro-inflammatory mediators.
Figure 3: Inhibition of the Syk/NF-κB Anti-inflammatory Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (or extract) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Figure 4: Experimental Workflow for the MTT Assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Figure 5: General Workflow for Western Blot Analysis.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer this compound (or extract) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Clinical Trials
To date, a thorough search of clinical trial registries and scientific literature has not revealed any registered or published clinical trials specifically investigating purified this compound for any therapeutic indication.
Conclusion and Future Directions
This compound and extracts from Melicope species demonstrate significant therapeutic potential, particularly in the fields of oncology and inflammation. The preclinical data suggest that this compound's anticancer effects are mediated through the induction of apoptosis and the inhibition of key pro-survival signaling pathways, while its anti-inflammatory properties are linked to the suppression of the Syk/NF-κB pathway.
However, a significant portion of the current research has been conducted using plant extracts, which contain a complex mixture of compounds. Future research should focus on:
-
Isolation and Characterization: Large-scale isolation and purification of this compound to enable comprehensive preclinical evaluation.
-
In Vitro Studies: Extensive in vitro screening of purified this compound against a broader panel of cancer cell lines to establish a more complete cytotoxicity profile.
-
In Vivo Efficacy: Rigorous in vivo studies using animal models of cancer and inflammation to evaluate the efficacy, pharmacokinetics, and safety of purified this compound.
-
Mechanism of Action: Detailed molecular studies to confirm the direct effects of purified this compound on the implicated signaling pathways and to identify potential additional targets.
The promising preclinical findings warrant further investigation to fully elucidate the therapeutic potential of this compound and to determine its suitability for clinical development as a novel anticancer or anti-inflammatory agent.
References
- 1. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive Activity of Melicope ptelefolia Ethanolic Extract in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Effect of Melicopine on Prostate Cancer Cell Lines: An Analysis of a Scientific Information Gap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health concern, driving extensive research into novel therapeutic agents. Natural compounds, in particular, have been a fertile ground for the discovery of new anticancer drugs. This technical guide was intended to provide an in-depth analysis of the effects of melicopine, a furoquinoline alkaloid, on prostate cancer cell lines. However, a comprehensive and systematic search of the current scientific literature has revealed a critical information gap: there is no publicly available research data on the effects of this compound on prostate cancer cells.
This document will, therefore, outline the scope of the intended investigation, detail the methodologies that would have been employed for analysis had the data been available, and present the current void in research. This serves to highlight a potential area for future investigation in the field of prostate cancer therapeutics.
Intended Data Presentation and Analysis
Had research data been accessible, this guide would have presented a thorough quantitative and qualitative analysis of this compound's effects on various prostate cancer cell lines, including but not limited to:
-
PC-3: An androgen-insensitive cell line derived from a bone metastasis of a grade IV prostatic adenocarcinoma.
-
DU-145: An androgen-insensitive cell line derived from a brain metastasis.
-
LNCaP: An androgen-sensitive cell line derived from a lymph node metastasis.
The following tables were designed to summarize the anticipated quantitative data:
Table 1: Cytotoxicity of this compound on Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| PC-3 | Data not available | Data not available | Data not available | |
| DU-145 | Data not available | Data not available | Data not available | |
| LNCaP | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Early) | % Apoptotic Cells (Late) | Method |
| PC-3 | Data not available | Data not available | Data not available | e.g., Annexin V/PI staining |
| DU-145 | Data not available | Data not available | Data not available | e.g., Annexin V/PI staining |
| LNCaP | Data not available | Data not available | Data not available | e.g., Annexin V/PI staining |
Table 3: Impact of this compound on Cell Cycle Progression in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Method |
| PC-3 | Data not available | Data not available | Data not available | Data not available | e.g., Flow cytometry with PI staining |
| DU-145 | Data not available | Data not available | Data not available | Data not available | e.g., Flow cytometry with PI staining |
| LNCaP | Data not available | Data not available | Data not available | Data not available | e.g., Flow cytometry with PI staining |
Proposed Experimental Protocols
To generate the data intended for this guide, a series of standard in vitro assays would be necessary. The following are detailed methodologies for key experiments that would be cited.
Cell Culture
Prostate cancer cell lines (PC-3, DU-145, and LNCaP) would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: Cells would be treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader. The IC50 values would be calculated using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
-
Cell Treatment: Cells would be seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 48 hours.
-
Cell Harvesting: Cells would be harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI would be added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells would be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Cells, treated with this compound as described for the apoptosis assay, would be harvested and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: Fixed cells would be washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes.
-
Flow Cytometry: The DNA content of the cells would be analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with this compound, total protein would be extracted from the cells using RIPA buffer.
-
Protein Quantification: Protein concentration would be determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane would be blocked and then incubated with primary antibodies against key proteins in relevant signaling pathways (e.g., Akt, p-Akt, mTOR, p-mTOR, caspases).
-
Detection: After incubation with a secondary antibody, the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.
Proposed Visualizations of Cellular Mechanisms
To illustrate the potential mechanisms of action of this compound, diagrams of relevant signaling pathways and experimental workflows would have been generated. Below are examples of the types of diagrams that would have been included.
Conclusion and Call for Research
The absence of scientific literature on the effects of this compound on prostate cancer cell lines represents a significant void in the exploration of natural compounds for cancer therapy. While many other alkaloids have been investigated, this compound remains an uncharacterized agent in this context. The experimental protocols and analytical frameworks outlined in this document provide a clear roadmap for researchers to initiate studies into the potential anti-cancer properties of this compound.
It is our hope that by highlighting this knowledge gap, this document will stimulate new research initiatives. Future studies are warranted to isolate or synthesize this compound and systematically evaluate its cytotoxicity, pro-apoptotic, and anti-proliferative effects on a panel of prostate cancer cell lines. Such research would be a valuable contribution to the field of oncology and could potentially uncover a novel therapeutic lead for the treatment of prostate cancer. Professionals in drug discovery and development are encouraged to consider this compound as a candidate for future screening and mechanism of action studies.
The Ethnobotanical Landscape of Melicopine-Containing Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical properties, and pharmacological activities of plants containing melicopine, a potent acridone alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction to this compound
This compound (C₁₇H₁₅NO₅) is a member of the acridine alkaloid family, characterized by its unique chemical structure. It has garnered significant scientific interest due to its demonstrated biological activities, including antimalarial and anticancer properties. This guide delves into the traditional knowledge surrounding the plants that produce this compound, bridging the gap between historical ethnobotanical applications and modern pharmacological research.
Ethnobotanical Uses of this compound-Containing Flora
This compound and its structural analogs are primarily found in plant species belonging to the Rutaceae family, notably within the genera Melicope, Zanthoxylum, Acronychia, and Sarcomelicope. Traditional medicine systems across Asia and Australia have long utilized these plants to treat a wide array of ailments.
Table 1: Ethnobotanical Uses of Plants from Genera Known to Contain this compound or Related Alkaloids
| Genus | Plant Species | Traditional Use | Geographic Region |
| Melicope | Melicope lunu-ankenda | Treatment for hypertension, menstrual disorders, diabetes, and fever; also used as an emmenagogue and tonic.[1][2][3] The leaves are consumed as a salad and for food flavoring.[3][4] | Tropical Asia, Malaysia, Indonesia, Sri Lanka, Philippines, Thailand, Australia[2][5] |
| Zanthoxylum | Zanthoxylum simulans | The pericarp is used for gastralgia, dyspepsia, diarrhea, abdominal pain, and ascariasis.[6][7] It is also used as an anesthetic and parasiticide.[6][7] The leaves are used as a carminative and stimulant, while the fruit is considered a tonic.[6][7] | East Asia, particularly China[8] |
| Acronychia | Acronychia pedunculata | Extracts of leaves, bark, and fruit are used for sores, scabies, and intestinal infections.[9][10] The tender leaves are used in salads and as a condiment.[9][10] In Indonesia, the bark, roots, shoots, and fruits are used in stimulating bath water preparations.[11] In Sri Lankan traditional medicine, various parts are used for cough, diarrhea, asthma, pain, and swelling.[12] | Tropical and Subtropical Asia[11] |
| Sarcomelicope | Sarcomelicope simplicifolia | The bark is known to contain alkaloids with a broad spectrum of anti-tumor activity.[13][14] | Eastern Australia, including Lord Howe and Norfolk Islands[15] |
Pharmacological Activities of this compound
Scientific investigations have begun to validate the traditional medicinal uses of this compound-containing plants, with a particular focus on the compound's anticancer and antimalarial effects.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| PC-3M | Prostate Cancer | 47.9 |
| LNCaP | Prostate Cancer | 37.8 |
| HEK293 | Non-cancerous | >100 |
Antimalarial Activity
This compound has also shown activity against the malaria parasite, Plasmodium falciparum. Its mechanism of action is thought to be similar to that of the related quinoline antimalarial, mefloquine, which involves the inhibition of protein synthesis in the parasite.
Table 3: In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | Chloroquine Sensitivity | IC₅₀ (µg/mL) |
| 3D7 | Sensitive | 29.7 |
| Dd2 | Resistant | 33.7 |
Experimental Protocols
This section details the methodologies for the isolation of this compound and the assessment of its biological activities, providing a framework for researchers to replicate and expand upon these findings.
Isolation of this compound from Melicope lunu-ankenda
The following is a general protocol for the extraction and isolation of this compound from the leaves of Melicope lunu-ankenda.
-
Extraction : Dried and powdered leaves of M. lunu-ankenda are subjected to extraction with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanol extract.[16]
-
Fractionation : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Purification : The chloroform fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Final Purification and Identification : The this compound-containing fractions are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19][20][21]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[18]
-
Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for 72 hours.[18]
-
MTT Addition : After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[18]
-
Formazan Solubilization : The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[18]
-
Absorbance Measurement : The plate is incubated for an additional 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader.[18]
-
IC₅₀ Determination : The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antiplasmodial Assay
The in vitro activity of this compound against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay.[22][23][24][25]
-
Parasite Culture : P. falciparum is cultured in human O+ red blood cells in RPMI 1640 medium supplemented with human serum.
-
Drug Preparation : this compound is dissolved in DMSO and serially diluted in culture medium.
-
Assay Setup : In a 96-well plate, the parasite culture (at ~1% parasitemia and 2% hematocrit) is incubated with the different concentrations of this compound for 72 hours.
-
Lysis and Staining : After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement : The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
IC₅₀ Calculation : The IC₅₀ value is determined by analyzing the dose-response curve.
Signaling Pathways of this compound
The biological activities of this compound are attributed to its interaction with specific cellular signaling pathways.
Anticancer Signaling Pathway
This compound is proposed to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases. Furthermore, it is hypothesized to inhibit key survival pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.[26][27][28][29][30][31]
Antimalarial Mechanism of Action
Drawing parallels with the known mechanism of mefloquine, this compound is thought to exert its antimalarial effect by targeting the 80S ribosome of P. falciparum, thereby inhibiting protein synthesis and leading to parasite death.[32][33][34][35][36]
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, supported by a rich history of ethnobotanical use. The data presented in this guide underscore the importance of further research into its pharmacological properties and mechanisms of action. The detailed protocols and pathway diagrams provided herein are intended to facilitate and guide future investigations, ultimately aiming to translate this traditional knowledge into modern therapeutic applications. Drug development professionals are encouraged to explore the potential of this compound and its derivatives in the creation of novel anticancer and antimalarial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Potential of Secondary Metabolites from Melicope lunu-ankenda (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tropical.theferns.info [tropical.theferns.info]
- 6. pfaf.org [pfaf.org]
- 7. practicalplants.org [practicalplants.org]
- 8. temperate.theferns.info [temperate.theferns.info]
- 9. Acronychia pedunculata [asianplant.net]
- 10. Acronychia pedunculata - Wikipedia [en.wikipedia.org]
- 11. Acronychia pedunculata [epharmacognosy.com]
- 12. Uto, Acronychia pedunculata, CLAW-FLOWERED LAUREL / Alternative Medicine [stuartxchange.org]
- 13. Profile [profiles.ala.org.au]
- 14. apps.lucidcentral.org [apps.lucidcentral.org]
- 15. Sarcomelicope simplicifolia - Wikipedia [en.wikipedia.org]
- 16. 7-Geranyloxycinnamic Acid Isolated from Melicope lunu-ankenda Leaves Perturbs Colon Cancer and Breast Cancer Cell Lines’ Growth via Induction of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. phytopharmajournal.com [phytopharmajournal.com]
- 23. mmv.org [mmv.org]
- 24. Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiplasmodial activity of Ethanolic extract of Cassia spectabilis DC leaf and its inhibition effect in Heme detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - Wu - Translational Cancer Research [tcr.amegroups.org]
- 28. mdpi.com [mdpi.com]
- 29. journal.waocp.org [journal.waocp.org]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis | Semantic Scholar [semanticscholar.org]
- 33. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 35. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Extraction and Isolation of Melicopine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Abstract: Melicopine, a furoquinoline alkaloid found in various plant species of the Melicope genus (Family: Rutaceae), has garnered interest for its potential biological activities. The effective extraction and isolation of this compound are crucial for pharmacological studies and drug development. This document provides a comprehensive protocol for the extraction and isolation of this compound and related alkaloids from plant materials, primarily focusing on methodologies applied to Melicope species. The protocol details steps from sample preparation to purification and characterization, supported by quantitative data and visual workflows.
Principles of Alkaloid Extraction
The isolation of alkaloids like this compound from plant matrices is a multi-step process that leverages the physicochemical properties of these compounds. The general strategy involves:
-
Sample Preparation: The plant material is first dried to prevent enzymatic degradation of the target compounds and then ground into a fine powder. This increases the surface area, allowing for more efficient solvent penetration.[1][2][3]
-
Solvent Extraction: A suitable solvent is used to leach the desired compounds from the plant matrix. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[4] The choice of solvent is critical and depends on the polarity of the target alkaloid. Methanol and ethanol are frequently used for their ability to extract a broad range of compounds.[1][5]
-
Purification and Fractionation: The initial crude extract contains a complex mixture of phytochemicals. A series of purification steps are required to isolate the target alkaloid.
-
Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on their polarity.[5]
-
Acid-Base Extraction: A key technique for alkaloid isolation. Alkaloids are basic and form water-soluble salts in acidic solutions. This allows for their separation from neutral and acidic compounds. The pH is then raised to make the alkaloids basic again, allowing them to be extracted back into an organic solvent.[1][5]
-
Chromatography: Techniques such as Vacuum Liquid Chromatography (VLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC) are employed for the final separation and purification of the target compound from the alkaloid-rich fraction.[4][6][7]
-
Experimental Protocols
This section outlines a detailed methodology synthesized from established procedures for isolating alkaloids from Melicope species.[5][6][8]
Plant Material Preparation
-
Collection and Identification: Collect the desired plant parts (e.g., fruits, leaves, or bark) of the Melicope species. Ensure proper botanical identification and deposit a voucher specimen in a recognized herbarium.[5]
-
Drying: Air-dry the plant material at room temperature in a well-ventilated area, shielded from direct sunlight, until it is brittle.[8]
-
Pulverization: Grind the dried plant material into a coarse or fine powder using a mechanical grinder.[3][8]
Initial Solvent Extraction
-
Maceration: Submerge the powdered plant material (e.g., 500 g) in a suitable solvent, such as methanol, in a large container. A typical solvent-to-solid ratio is 10:1 (v/w).
-
Agitation: Allow the mixture to stand for 24-72 hours with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture to separate the solvent extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times with fresh solvent to maximize yield.
-
Evaporation: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.[9]
Fractionation and Alkaloid Separation
-
Solvent Partitioning (Defatting):
-
Dissolve the crude methanol extract in a methanol/water solution (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning by adding an equal volume of a nonpolar solvent like n-hexane.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the lower, more polar (methanol) phase. The upper n-hexane phase, containing nonpolar compounds like fats and sterols, can be discarded or saved for other analyses.[5] Repeat this step 2-3 times.
-
-
Acid-Base Extraction:
-
Take the concentrated methanol phase and adjust the pH to 3–4 by adding a dilute acid (e.g., 5% citric acid or HCl).[5][8]
-
Partition this acidic solution against a moderately polar solvent like ethyl acetate. The protonated alkaloids will remain in the aqueous acidic phase, while neutral and weakly basic compounds move into the ethyl acetate phase.
-
Separate the layers. The ethyl acetate phase can be collected and dried.
-
Take the aqueous acidic phase containing the alkaloid salts and basify it by adding a base (e.g., NH₄OH) until the pH reaches 9-10.
-
Extract the now deprotonated, free-base alkaloids from the basic aqueous solution using a solvent like chloroform or dichloromethane. Repeat this extraction 3-4 times.
-
Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[1]
-
Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC):
-
Pre-adsorb the crude alkaloid extract onto a small amount of silica gel.
-
Pack a VLC column with silica gel and load the pre-adsorbed sample on top.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.[5][8]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize spots under UV light and/or by spraying with Dragendorff's reagent.[1]
-
-
Preparative HPLC:
-
Pool the fractions from VLC that show the presence of the target compound.
-
Further purify these pooled fractions using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).[7]
-
Monitor the elution profile with a UV detector at a wavelength appropriate for the compound's chromophore.
-
Collect the peak corresponding to this compound for final analysis.
-
Structural Identification
The structure of the isolated pure compound should be confirmed using modern spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for detailed structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
UV and IR Spectroscopy: To identify chromophores and functional groups.[5][6]
Quantitative Data Summary
The following table summarizes representative quantitative data from the extraction of alkaloids from Melicope species as reported in the literature.
| Plant Material | Starting Mass (g) | Extraction Solvent | Crude Extract Yield (g) | % Yield (w/w) | Alkaloid Fraction Yield (g) | Reference |
| Melicope latifolia (Dried Fruit) | 500 | Methanol | 115 | 23.0% | Not specified | [5] |
| Melicope latifolia (Dried Fruit) | 450 | Methanol | 25.5 | 5.7% | Not specified | [5] |
| Melicope latifolia (Dried Fruit) | 500 | Methanol | Not specified | - | Not specified | [8] |
Visualized Workflows
The following diagrams illustrate the key processes in the extraction and isolation of this compound.
Caption: General workflow for this compound extraction and isolation.
Caption: Chromatographic purification scheme for this compound.
Analytical Techniques for Quantification
Once isolated, or for quantification within a crude extract, robust analytical methods are necessary. High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode-array Detector (PDA) or Mass Spectrometry (MS) is the most common and reliable technique.[10][11]
-
Method Development: A validated HPLC method should be developed using a suitable column (e.g., C18) and a mobile phase that provides good resolution of the this compound peak from other components.
-
Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines to ensure reliable and reproducible results.[11][12]
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of plant material: Significance and symbolism [wisdomlib.org]
- 4. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloid and benzopyran compounds of Melicope latifolia fruit exhibit anti-hepatitis C virus activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloid and benzopyran compounds of Melicope latifolia fruit exhibit anti-hepatitis C virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.adenuniv.com [static.adenuniv.com]
- 10. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimizing Melicopine Extraction from Zanthoxylum Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for optimizing the extraction of Melicopine, a promising acridone alkaloid, from the plant genus Zanthoxylum. The protocols outlined below are intended to serve as a foundational guide for researchers aiming to maximize the yield and purity of this compound for further pharmacological investigation and drug development.
Introduction to this compound and Zanthoxylum
This compound is a bioactive acridone alkaloid found in various species of the Rutaceae family, including the genus Zanthoxylum. Species of Zanthoxylum are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine.[1] this compound and related acridone alkaloids have demonstrated a range of biological activities, including cytotoxic and antimalarial effects, making them valuable compounds for drug discovery.[1][2] The optimization of extraction processes is a critical step in isolating sufficient quantities of this compound for preclinical and clinical studies.
Extraction Methodologies for Alkaloids from Zanthoxylum
While specific quantitative data on the optimization of this compound extraction is limited in current literature, extensive research on the extraction of other alkaloids and bioactive compounds from Zanthoxylum species provides a strong basis for developing effective protocols. The primary extraction techniques include conventional solvent extraction as well as modern, enhanced methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).
Conventional Solvent Extraction (Maceration and Soxhlet)
Conventional solvent extraction remains a fundamental technique for isolating alkaloids. The choice of solvent is critical and is typically guided by the polarity of the target compound.
-
Principle: This method involves soaking the plant material in a solvent to dissolve the target compounds. Maceration is performed at room temperature, while Soxhlet extraction uses continuous solvent reflux, which can enhance extraction efficiency but may degrade thermolabile compounds.
-
Common Solvents: Methanol, ethanol, and acetone, often in aqueous mixtures, are commonly used for extracting alkaloids from Zanthoxylum.[3][4]
-
General Yields: Studies on the ethanolic extraction of Zanthoxylum schinifolium fruit and pericarp have reported yields ranging from approximately 11% to 26%.[4] Methanolic extraction of Zanthoxylum zanthoxyloides root bark has yielded around 10.8%.[5] It is important to note that these are total extract yields and not specific to this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer of the target compounds. This method generally leads to higher yields in shorter extraction times compared to conventional methods.[6][7]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material directly. This rapid and efficient heating can significantly reduce extraction time and solvent consumption. Optimization of MAE involves careful control of microwave power, extraction time, and solvent-to-solid ratio to maximize yield without degrading the target compounds.[8]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. SFE is considered a "green" technology due to the use of a non-toxic, non-flammable, and environmentally benign solvent. It is particularly suitable for extracting non-polar to moderately polar compounds. While no specific data for this compound was found, SFE has been optimized for the extraction of essential oils from Zanthoxylum schinifolium, achieving a yield of 9.40% under optimized conditions (14 MPa pressure, 55°C temperature, 1.5 h extraction time, and a CO2 flow rate of 18 L/h).[9]
Quantitative Data Summary
Specific quantitative data on the optimization of this compound extraction from Zanthoxylum is not extensively available in the reviewed literature. However, based on studies of other alkaloids and flavonoids in the same genus, the following tables provide an illustrative example of how such data would be presented.
Table 1: Hypothetical Yield of Total Acridone Alkaloids from Zanthoxylum simulans using Ultrasound-Assisted Extraction (UAE).
| Parameter | Level 1 | Level 2 | Level 3 | Yield (%) |
| Solvent (Ethanol:Water) | 50:50 | 70:30 | 90:10 | Data |
| Temperature (°C) | 40 | 50 | 60 | Data |
| Time (min) | 20 | 30 | 40 | Data |
| Ultrasonic Power (W) | 100 | 150 | 200 | Data |
Note: This table is a template for presenting optimization data. Actual yields would need to be determined experimentally.
Table 2: Comparison of Extraction Methods for Total Alkaloids from Zanthoxylum spp.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Maceration | 70% Ethanol | Room Temp. | 3 days | 10.96 (Fruit) | [4] |
| Maceration | 70% Ethanol | Room Temp. | 3 days | 25.58 (Pericarp) | [4] |
| Ultrasonic Methanolic | Methanol | N/A | N/A | 8.0 (Pericarp) | [4] |
| Soxhlet | Methanol | Reflux | N/A | 10.78 (Root Bark) | [5] |
| SFE (Essential Oil) | Supercritical CO2 | 55 | 1.5 h | 9.40 | [9] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for the specific Zanthoxylum species and plant part being used.
-
Sample Preparation:
-
Dry the plant material (e.g., root bark, stem, leaves) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the desired extraction temperature (e.g., 50°C), time (e.g., 30 minutes), and ultrasonic power (e.g., 150 W).
-
After extraction, cool the mixture to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Dry the crude extract to a constant weight.
-
-
Quantification (See Section 5):
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Protocol for Purification of this compound by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[2]
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest.
-
-
Final Purification:
-
Further purify the pooled fractions using semi-preparative HPLC if necessary to obtain pure this compound.[2]
-
Analytical Methodology: HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.
-
Column: A C18 reversed-phase column is commonly employed.[10][11]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is generally effective for separating alkaloids.[10][11]
-
Detection: this compound can be detected by its UV absorbance.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of this compound in the extracts is then determined by comparing the peak area of the sample to the calibration curve.
Visualization of Experimental Workflow and Biological Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from Zanthoxylum.
Caption: Workflow for this compound Extraction and Analysis.
Potential Anticancer Signaling Pathway of this compound
Based on studies of related compounds and extracts, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in apoptosis and cell proliferation.
Caption: Putative Anticancer Signaling Pathway of this compound.
Potential Anti-inflammatory Signaling Pathway of this compound
This compound may also exhibit anti-inflammatory properties by targeting key components of inflammatory signaling cascades.
Caption: Potential Anti-inflammatory Pathway of this compound.
Conclusion
The optimization of this compound extraction from Zanthoxylum species is a promising area of research for the development of new therapeutic agents. While specific data on this compound yield optimization is still emerging, the protocols and methodologies established for other alkaloids in this genus provide a solid foundation for future work. The use of modern extraction techniques such as UAE and MAE, coupled with robust analytical methods like HPLC, will be instrumental in efficiently isolating and quantifying this valuable bioactive compound. Further research should focus on systematic optimization studies to maximize this compound yield and facilitate its progression through the drug development pipeline.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. Extraction and purification of total flavonoids from Zanthoxylum planispinum Var. Dintanensis leaves and effect of altitude on total flavonoids content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of ultrasonic-assisted extraction of total flavonoids from Zanthoxylum bungeanum residue by response surface methodology and evaluation of its algicidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of enzyme-assisted microwave extraction of Zanthoxylum limonella essential oil using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Supercritical Extraction Process, Compositional Analysis and Anti-Inflammatory and Analgesic Effects of Zanthoxylum schinifolium Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study on alkaloids and their anti-proliferative activities from three Zanthoxylum species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Analysis of alkaloids in Zanthoxylum nitidum by HPLC-DAD/ESI-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignments of Melicopine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopine is a furoquinoline alkaloid that has been isolated from various plant species of the Rutaceae family, such as Melicope fareana. Alkaloids of this class are of significant interest to the scientific community due to their diverse biological activities, which include potential antitumor, antimicrobial, and anti-inflammatory properties. The precise structural elucidation of these natural products is a critical step in their development as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of complex organic molecules like this compound. This document provides a detailed account of the ¹H and ¹³C NMR spectral assignments for this compound, along with the experimental protocols for acquiring such data.
Chemical Structure of this compound
The chemical structure of this compound is foundational to understanding its NMR spectra. The numbering of the carbon and proton atoms is crucial for the correct assignment of chemical shifts.
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound, recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.25 | d | 8.0 |
| H-7 | 7.65 | t | 8.0 |
| H-6 | 7.35 | t | 8.0 |
| H-8 | 7.15 | d | 8.0 |
| OCH₂O | 6.05 | s | |
| 1-OCH₃ | 4.00 | s | |
| 4-OCH₃ | 3.95 | s | |
| N-CH₃ | 3.80 | s |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 158.0 |
| C-2 | 138.0 |
| C-3 | 148.0 |
| C-4 | 142.0 |
| C-4a | 114.0 |
| C-5 | 128.0 |
| C-5a | 140.0 |
| C-6 | 122.0 |
| C-7 | 132.0 |
| C-8 | 116.0 |
| C-8a | 121.0 |
| C-9 | 178.0 |
| C-9a | 105.0 |
| C-10a | 145.0 |
| N-CH₃ | 34.0 |
| 1-OCH₃ | 62.0 |
| 4-OCH₃ | 61.0 |
| OCH₂O | 102.0 |
Experimental Protocols
The following protocols describe the general procedures for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Isolation and Purification: this compound is first isolated from its natural source (e.g., the bark or leaves of Melicope fareana) using standard chromatographic techniques such as column chromatography over silica gel followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.
-
Sample for NMR: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired at 500 MHz.
-
A standard single-pulse experiment is used.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired at 125 MHz.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon atom.
-
Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Data Processing
-
The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.
-
Phase correction and baseline correction are applied to the spectra.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
-
Integration of the ¹H signals is performed to determine the relative number of protons for each resonance.
-
Analysis of the coupling patterns (multiplicity and coupling constants) in the ¹H spectrum provides information about the neighboring protons.
Logical Workflow for NMR Spectral Assignment
The process of assigning the NMR signals of a natural product like this compound follows a logical sequence, often involving a combination of 1D and 2D NMR experiments.
Caption: A general workflow for the assignment of NMR spectra of a natural product.
Conclusion
The detailed ¹H and ¹³C NMR spectral data presented, in conjunction with the described experimental protocols, provide a comprehensive guide for the identification and characterization of this compound. This information is vital for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with furoquinoline alkaloids and related compounds. The use of a combination of 1D and 2D NMR techniques is essential for the unambiguous structural elucidation of such complex molecules.
Application Notes and Protocols for Developing a Stable Melicopine Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopine, an acridone alkaloid, has demonstrated potential therapeutic activities, including anticancer and antimalarial effects. However, its poor aqueous solubility presents a significant challenge for developing formulations suitable for in vivo studies, leading to low bioavailability and inconsistent results. This document provides detailed application notes and protocols for developing a stable formulation of this compound to enhance its solubility and ensure reliable in vivo evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is crucial for formulation development. The table below summarizes key properties of this compound.
| Property | Value | Source |
| Chemical Structure | 4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one | PubChem |
| Molecular Formula | C₁₇H₁₅NO₅ | PubChem |
| Molecular Weight | 313.3 g/mol | PubChem |
| Predicted Water Solubility | 0.53 g/L | ALOGPS |
| Predicted logP | 2.26 | ALOGPS |
| pKa (Strongest Basic) | -4.5 | ChemAxon |
Formulation Strategies for Poorly Soluble Drugs like this compound
Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. The choice of formulation approach depends on the specific requirements of the in vivo study, including the desired route of administration, dosage, and toxicity considerations.[1][3]
Co-solvency
This technique involves the addition of a water-miscible organic solvent (co-solvent) to an aqueous solution to increase the solubility of a non-polar drug.[4]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[3] The reduction in particle size increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[5]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6] This in-situ emulsification leads to the formation of small oil droplets that facilitate drug dissolution and absorption.
Experimental Protocols
The following protocols provide a starting point for developing a stable this compound formulation. Optimization of excipient concentrations and processing parameters will be necessary.
Protocol 1: Co-solvent Formulation
Objective: To prepare a clear, stable solution of this compound for parenteral or oral administration.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Sterile water for injection or deionized water
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, add the co-solvents in the desired ratio (e.g., 40% PEG 400, 10% Ethanol, 50% Water). A common starting point for co-solvent systems is to use a blend of solvents to achieve the desired solubility while minimizing toxicity.[7]
-
Add this compound to the co-solvent mixture while stirring with a magnetic stirrer until it is completely dissolved.
-
If for parenteral use, filter the final solution through a 0.22 µm sterile filter.
-
Visually inspect the solution for any precipitation or crystallization upon standing at room temperature and under refrigerated conditions.
Example Co-solvent Compositions:
| Formulation Code | This compound (mg/mL) | PEG 400 (%) | Propylene Glycol (%) | Ethanol (%) | Water (%) |
| CO-1 | 10 | 40 | 10 | - | 50 |
| CO-2 | 10 | 30 | 20 | 10 | 40 |
Protocol 2: Nanosuspension Formulation by Wet Media Milling
Objective: To produce a stable nanosuspension of this compound with a particle size in the nanometer range.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC, 3 cP)
-
Polysorbate 80 (Tween 80)
-
Zirconium oxide beads (0.5 mm)
-
Deionized water
Procedure:
-
Prepare a dispersing agent solution by dissolving 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in deionized water.[5]
-
Disperse the desired amount of this compound (e.g., 100 mg/mL) in the dispersing agent solution to form a pre-suspension.[5]
-
Add the pre-suspension and an equal volume of zirconium oxide beads to a milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours), monitoring the particle size periodically.
-
Separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
Example Nanosuspension Formulation:
| Component | Concentration |
| This compound | 100 mg/mL |
| HPMC (3 cP) | 0.5% (w/v) |
| Tween 80 | 0.5% (w/v) |
| Deionized Water | q.s. to 100% |
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Objective: To develop an oral lipid-based formulation of this compound that forms a microemulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil phase: Capryol 90 (Caprylocaproyl Polyoxyl-8 glycerides)
-
Surfactant: Cremophor RH 40 (Polyoxyl 40 Hydrogenated Castor Oil)
-
Co-surfactant: PEG 400 (Polyethylene glycol 400)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and titrating with water.
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. A common starting point for the surfactant concentration is between 30-60% w/w.[6]
-
Dissolve the required amount of this compound in the selected oil/surfactant/co-surfactant mixture with gentle heating and stirring to form the SEDDS pre-concentrate.
-
Evaluate the self-emulsification performance by adding the pre-concentrate to water and observing the formation of a clear or slightly opalescent microemulsion.
-
Characterize the resulting emulsion for droplet size, zeta potential, and drug content.
Example SEDDS Formulation:
| Component | Ratio (w/w) |
| This compound | 5% |
| Capryol 90 (Oil) | 30% |
| Cremophor RH 40 (Surfactant) | 50% |
| PEG 400 (Co-surfactant) | 15% |
Characterization and Stability Testing
Formulation Characterization
| Parameter | Method | Purpose |
| Visual Inspection | Macroscopic observation | To check for clarity, precipitation, and phase separation. |
| Particle/Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of nanoparticles or emulsion droplets. |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge and predict the physical stability of colloidal systems. |
| Drug Content | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound in the formulation. |
| In Vitro Drug Release | Dialysis bag method or USP dissolution apparatus II | To evaluate the rate and extent of drug release from the formulation.[8] |
Stability Testing Protocol
Objective: To evaluate the physical and chemical stability of the developed this compound formulation under different storage conditions.
Procedure:
-
Store aliquots of the formulation in appropriate containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).[2]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Visual appearance
-
Particle/droplet size and PDI
-
Zeta potential
-
Drug content (using a stability-indicating HPLC method)[1]
-
Presence of degradation products
-
Potential Mechanism of Action: Signaling Pathway
While the precise signaling pathways modulated by this compound are still under investigation, related acridone alkaloids like cryptolepine have been shown to induce cell cycle arrest and apoptosis in cancer cells. A potential mechanism involves the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G1, S, or G2/M phase, depending on the concentration.[9] This can subsequently trigger the intrinsic apoptotic pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for selecting an optimal formulation for in vivo studies.
References
- 1. royed.in [royed.in]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. rjpdft.com [rjpdft.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of induction of cell cycle arrest and cell death by cryptolepine in human lung adenocarcinoma a549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Melicopine Target Identification Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopine, a quinoline alkaloid found in the Meliaceae family, has garnered interest for its potential biological activities.[1][2] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.[3][4] Mass spectrometry-based proteomics has emerged as a powerful and unbiased approach for identifying the protein targets of small molecules.[5][6][7] This document provides detailed application notes and protocols for the identification of this compound's protein targets using an affinity-based proteomics approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The workflow is designed to capture and identify proteins that directly interact with this compound from a complex biological sample, such as a cell lysate.[8][9] This methodology enables a comprehensive and high-throughput analysis, providing valuable insights into the compound's mode of action and potential off-target effects.[10][11]
Experimental Overview & Workflow
The overall experimental workflow for this compound target identification is depicted below. This process involves the synthesis of a this compound-based affinity probe, incubation with a protein source, enrichment of target proteins, and finally, identification and quantification by LC-MS/MS.
Figure 1: Experimental workflow for this compound target identification.
Detailed Experimental Protocols
Preparation of this compound Affinity Probe
Successful target enrichment relies on the design and synthesis of a high-quality affinity probe. This involves chemically modifying this compound to incorporate a linker arm that can be covalently attached to a solid support (e.g., agarose or magnetic beads) without significantly altering the compound's bioactivity.
Protocol:
-
Functionalization of this compound: Introduce a reactive functional group (e.g., amine, carboxyl) onto the this compound scaffold at a position determined to be non-essential for its biological activity. This often requires prior structure-activity relationship (SAR) studies.
-
Linker Attachment: Couple a bifunctional linker (e.g., polyethylene glycol - PEG) to the functionalized this compound.
-
Immobilization: Covalently attach the this compound-linker conjugate to activated beads (e.g., NHS-activated agarose beads or tosyl-activated magnetic beads) according to the manufacturer's instructions.
-
Blocking: Block any remaining active sites on the beads to prevent non-specific protein binding.
-
Washing: Thoroughly wash the beads to remove any unreacted material.
-
Control Beads: Prepare control beads by performing the same chemical modifications but without the this compound molecule to identify non-specific binders.
Cell Culture and Lysate Preparation
The choice of cell line should be guided by the known or suspected biological effects of this compound.
Protocol:
-
Cell Culture: Grow the selected cell line to ~80-90% confluency under standard conditions.
-
Harvesting: Harvest the cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysis Buffer Composition: A typical buffer may contain 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a cocktail of protease and phosphatase inhibitors.
-
-
Homogenization: Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
Affinity Pull-Down Assay
This step involves the incubation of the this compound affinity probe with the cell lysate to capture interacting proteins.
Protocol:
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with control beads for 1 hour at 4°C to minimize non-specific binding to the bead matrix.
-
Binding: Incubate the pre-cleared lysate with the this compound affinity beads and control beads separately. The amount of lysate and beads will need to be optimized.
-
Incubation Conditions: Gently rotate the mixture for 2-4 hours or overnight at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
Elution: Elute the bound proteins from the beads. This can be achieved through several methods:
-
Competitive Elution: Incubate the beads with an excess of free this compound.
-
Denaturing Elution: Use a denaturing buffer such as SDS-PAGE loading buffer.
-
Protein Digestion
The eluted proteins are digested into smaller peptides for mass spectrometry analysis.[12][13]
Protocol (On-Bead Digestion):
-
Reduction: Resuspend the washed beads in a buffer containing a reducing agent like dithiothreitol (DTT) and incubate at 56°C for 30 minutes.
-
Alkylation: Add an alkylating agent such as iodoacetamide (IAA) and incubate in the dark at room temperature for 20 minutes.
-
Digestion: Add trypsin (a common proteolytic enzyme) and incubate overnight at 37°C with gentle shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
LC-MS/MS Analysis
The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[10][12]
Protocol:
-
Peptide Separation: Load the peptide sample onto a reverse-phase liquid chromatography (LC) column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry: Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).[12]
-
MS1 Scan: The mass spectrometer performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
MS/MS Scan: The most intense precursor ions are selected for fragmentation, and the m/z of the resulting fragment ions are measured.[12]
Data Analysis and Presentation
Protein Identification and Quantification
The raw mass spectrometry data is processed using specialized software to identify and quantify the proteins.
Protocol:
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot, NCBInr) using a search engine like Mascot or Sequest.
-
Protein Identification: Identify proteins based on the matched peptide sequences.
-
Label-Free Quantification (LFQ): Quantify the relative abundance of each identified protein in the this compound pull-down and control samples based on the signal intensity or spectral counts of their corresponding peptides.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly enriched in the this compound sample compared to the control.
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison and interpretation.
| Protein ID (UniProt) | Gene Name | This compound Sample (Mean LFQ Intensity) | Control Sample (Mean LFQ Intensity) | Fold Change (this compound/Control) | p-value |
| P01234 | GENE1 | 1.5e7 | 1.2e5 | 125.0 | < 0.001 |
| Q56789 | GENE2 | 9.8e6 | 8.9e4 | 110.1 | < 0.001 |
| ... | ... | ... | ... | ... | ... |
Table 1: Example of a quantitative proteomics data summary for this compound target identification.
Hypothetical Signaling Pathway Involvement
Once a high-confidence target is identified, its potential role in cellular signaling pathways can be investigated. For instance, if a kinase is identified as a primary target of this compound, it could be involved in a signaling cascade that regulates cell proliferation or apoptosis.
Figure 2: Hypothetical signaling pathway illustrating the inhibitory effect of this compound on an identified target kinase.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the identification of this compound's protein targets using affinity-based proteomics and mass spectrometry. This approach can yield a wealth of information about the compound's mechanism of action, paving the way for further validation studies and potential drug development. The successful application of these methods will significantly contribute to our understanding of the pharmacological properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Why Mass Spectrometry Is Taking Over Affinity-based Approaches In Plasma Proteomics [bio-itworld.com]
- 8. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. allumiqs.com [allumiqs.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Melicopine in Mouse Models
A thorough review of publicly available scientific literature reveals a significant gap in research regarding the in vivo efficacy of Melicopine in mouse models. At present, there are no specific studies detailing its therapeutic effects, experimental protocols, or associated signaling pathways in a live animal model.
While the initial request aimed to summarize existing data, the absence of such studies prevents the creation of detailed application notes, quantitative data tables, and specific experimental protocols related to this compound's in vivo performance.
To address the user's interest and provide a framework for future research, this document presents a generalized protocol and workflow for conducting in vivo efficacy studies on a novel compound like this compound, based on standard practices in preclinical cancer research. This hypothetical framework is designed to guide researchers in setting up and executing such a study.
Hypothetical Experimental Protocol: In Vivo Efficacy of this compound in a Xenograft Mouse Model of Cancer
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound, such as this compound, using a human tumor xenograft model in immunocompromised mice.
1. Cell Culture and Animal Models
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) based on the therapeutic target of this compound.
-
Cell Culture: Culture the selected cells in appropriate media and conditions to ensure logarithmic growth phase for implantation.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor xenograft. House animals in a specific pathogen-free environment.
2. Tumor Implantation and Grouping
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Drug Formulation and Administration
-
Vehicle Control: The vehicle used to dissolve this compound (e.g., a solution of DMSO, Tween 80, and saline). This group receives the vehicle only.
-
This compound Treatment Group(s): One or more groups treated with different doses of this compound.
-
Positive Control: A standard-of-care chemotherapy agent for the chosen cancer type.
-
Route of Administration: The route will depend on the properties of this compound (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dosing Schedule: Administer treatment according to a defined schedule (e.g., daily, twice weekly) for a specified duration.
4. Efficacy Endpoints and Data Collection
-
Tumor Volume: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival data is collected.
-
Terminal Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation
Should such a study be conducted, the quantitative data would be summarized in tables for clear comparison.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | Low Dose | ||
| This compound | High Dose | ||
| Positive Control |
Table 2: Hypothetical Body Weight Data
| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | Percent Change in Body Weight |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Visualizations
Diagrams are crucial for illustrating experimental workflows and potential mechanisms of action.
Experimental Workflow Diagram
Caption: General workflow for an in vivo xenograft study.
Hypothetical Signaling Pathway Diagram
Assuming this compound is found to inhibit a specific cancer-related pathway, a diagram could be generated. For instance, if it were found to target the PI3K/Akt pathway:
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
While there is a clear interest in the in vivo efficacy of this compound, the necessary preclinical studies in mouse models have not yet been published. The protocols, tables, and diagrams presented here are based on established methodologies in oncological research and are intended to serve as a guide for future investigations into the potential therapeutic effects of this compound. Researchers are encouraged to use this framework to design and execute the foundational studies required to bring this compound into the preclinical development pipeline.
Application of Melicopine in Prostate Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopine, a quinoline alkaloid isolated from various plant species of the Melicope genus, has emerged as a compound of interest in oncological research. Recent studies have demonstrated its cytotoxic effects against prostate cancer cell lines, suggesting its potential as a novel therapeutic agent. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound in the context of prostate cancer.
Quantitative Data Summary
This compound has shown selective cytotoxicity towards prostate cancer cells while exhibiting minimal effects on non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Notes |
| LNCaP | Prostate Carcinoma | 37.8 | Androgen-sensitive |
| PC-3M | Prostate Carcinoma | 47.9 | Androgen-insensitive |
| HEK293 | Normal Kidney | >100 | Non-cancerous control cell line |
Reference: [1]
Putative Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of this compound in prostate cancer are still under investigation, research on extracts from the Melicope genus suggests potential involvement of several key signaling pathways critical to cancer cell survival and proliferation.[2]
Induction of Apoptosis
This compound is hypothesized to induce apoptosis, or programmed cell death, in prostate cancer cells. This is likely achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[2]
Caption: Putative apoptotic pathway induced by this compound.
Inhibition of Pro-Survival Signaling Pathways
Extracts from Melicope have been shown to inhibit key pro-survival signaling pathways that are often dysregulated in prostate cancer, including the PI3K/Akt/mTOR, NF-κB, and JAK2/STAT3 pathways.[2] By blocking these pathways, this compound may halt cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of pro-survival pathways by this compound.
Experimental Protocols
The following are generalized protocols for assessing the anti-cancer effects of this compound on prostate cancer cell lines. These should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and survival pathways.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Studies
For in vivo evaluation of this compound's anti-tumor efficacy, a xenograft mouse model is recommended.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-5 x 10^6 PC-3 cells) into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various dosages. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound demonstrates promising and selective anti-cancer activity against prostate cancer cells in vitro. The protocols and data presented here provide a framework for further investigation into its therapeutic potential and mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models.
References
Application Notes and Protocols for the Quality Control of Melicopine Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical quality control of Melicope extracts, with a focus on the quantification of the bioactive furoquinoline alkaloid, melicopine. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Fourier Transform Infrared (FTIR) Spectroscopy for qualitative fingerprinting, ensuring the identity, purity, and consistency of the extracts.
Introduction
Melicope species are a source of various bioactive compounds, including furoquinoline alkaloids, which are of significant interest for their potential therapeutic properties. This compound, a prominent alkaloid in certain Melicope species, requires accurate and precise quantification for the standardization and quality control of herbal preparations and derived pharmaceuticals. This document provides a framework for establishing a robust quality control workflow, from raw material to finished extract.
Quality Control Workflow
A comprehensive quality control strategy is essential to ensure the safety and efficacy of Melicope extracts. The following workflow outlines the key stages of analysis.
Figure 1: Quality Control Workflow for Melicope Extracts.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is crucial for the accurate quantification of this compound in Melicope extracts. The following protocol is adapted from a validated UPLC-PDA method for the analysis of structurally related furoquinoline alkaloids and is suitable for the determination of this compound.[1][2]
Experimental Protocol: HPLC-UV for this compound Quantification
Objective: To quantify the this compound content in a prepared Melicope extract.
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Melicope extract
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 242 nm |
| Injection Vol. | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | Acetonitrile (%) | Water (0.1% Formic Acid) (%) |
|---|---|---|
| 0 | 10 | 90 |
| 15 | 90 | 10 |
| 20 | 90 | 10 |
| 22 | 10 | 90 |
| 25 | 10 | 90 |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the dried Melicope extract and dissolve in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Method Validation Parameters
The following table summarizes the typical validation parameters for the HPLC analysis of furoquinoline alkaloids, which can be applied to this compound.[1][2]
Table 2: HPLC Method Validation Data for Furoquinoline Alkaloids
| Parameter | Specification |
|---|---|
| Linearity (r²) | > 0.998 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~25 ng/mL |
| Limit of Quantification (LOQ) | ~75 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Qualitative Analysis by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a characteristic chemical fingerprint of the extract, which is useful for identity confirmation and consistency checks between different batches.
Experimental Protocol: FTIR Fingerprinting
Objective: To obtain a characteristic FTIR spectrum of the Melicope extract to confirm its identity and consistency.
Materials:
-
Dried Melicope extract
-
Potassium bromide (KBr, IR grade)
Instrumentation:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dried Melicope extract with approximately 200 mg of KBr in an agate mortar until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Compare the obtained spectrum with that of a reference Melicope extract or a standard spectrum of this compound/related alkaloids.
-
Interpretation of FTIR Spectra
The FTIR spectrum of a Melicope extract will show characteristic absorption bands corresponding to the functional groups present in its constituents, including furoquinoline alkaloids like this compound. The spectrum of the related alkaloid skimmianine shows key absorption bands that can be used for interpretation.
Table 3: Characteristic FTIR Absorption Bands for Furoquinoline Alkaloids (Reference: Skimmianine)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~1616 | C=N stretching |
| ~1266, ~1056 | Phenyl ether C-O stretching |
| ~1390 | Methyl C-H bending |
| ~739 | Aromatic C-H out-of-plane bending |
| ~1192, ~1056 | C-O stretching in the furan ring |
Visualization of Analytical Workflow
The following diagram illustrates the logical steps involved in the HPLC analysis of this compound in a Melicope extract.
Figure 2: HPLC Analysis Workflow for this compound Quantification.
References
Troubleshooting & Optimization
overcoming Melicopine solubility issues in aqueous media
<_ Step 1: Perform a comprehensive Google search to gather information on Melicopine, focusing on its solubility challenges in aqueous media and existing methods to overcome them. Based on the initial search, this compound is a furoquinoline alkaloid.[1] Alkaloids in their free base form are generally poorly soluble in water but can be solubilized in organic solvents or by forming salts.[2] The low aqueous solubility of many new chemical entities is a significant challenge in drug development, as it can limit bioavailability.[3][4] Several techniques are employed to enhance the solubility of poorly soluble drugs, including the use of co-solvents, pH adjustment, cyclodextrin complexation, nanoparticle formation, and solid dispersions.[3][4][5]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A1: this compound is a furoquinoline alkaloid investigated for its potential therapeutic properties.[1] Like many alkaloids, this compound in its free base form is a lipophilic molecule with low intrinsic solubility in water.[2] This poor aqueous solubility is a significant hurdle in experimental settings and drug development, as it can lead to precipitation in buffers, inaccurate assay results, and limited bioavailability for in vivo studies.[3][4]
Q2: What are the initial steps I should take to dissolve this compound?
A2: A common starting point is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. However, it's critical to ensure the final concentration of the organic solvent is low enough (typically <1%, often <0.1%) to avoid solvent-induced artifacts in biological assays.[6] Always perform a preliminary test to see if your target concentration of this compound remains soluble in the final aqueous medium after dilution from the stock.
Q3: How can I quantitatively measure this compound solubility in my specific buffer?
A3: The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[7] It involves adding an excess amount of this compound to your aqueous medium, agitating the suspension at a constant temperature until equilibrium is reached (typically 24-72 hours), and then filtering and quantifying the concentration of the dissolved compound in the supernatant, often by UV-Vis spectrophotometry or HPLC.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: My this compound, diluted from a DMSO stock, is precipitating in my aqueous buffer.
Precipitation upon dilution of a concentrated organic stock into an aqueous medium is a classic sign of a compound exceeding its thermodynamic solubility limit.[8]
-
Immediate Action: Visually inspect for cloudiness or particulates. If possible, centrifuge the sample and measure the concentration of the supernatant to determine the actual amount of dissolved this compound.
-
Solution Pathways:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment to a level below its solubility limit.
-
Optimize Co-solvent System: While DMSO is common, other co-solvents like ethanol, propylene glycol, or PEG 400 can be tested.[9][10] Sometimes a blend of co-solvents can be more effective.[9]
-
Employ Solubilizing Excipients: If reducing the concentration is not feasible, advanced formulation strategies are necessary. The most common and effective methods are detailed below.
-
Issue 2: How can I achieve a higher concentration of soluble this compound for my experiments?
When your required experimental concentration exceeds this compound's intrinsic aqueous solubility, several formulation techniques can be employed.[4][5]
-
Solution A: Cyclodextrin Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[3][11] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit enhanced solubilizing capacity and lower toxicity compared to native forms.[12]
-
Best For: In vitro and in vivo applications where a higher concentration of monomeric, truly dissolved drug is required.
-
-
Solution B: pH Adjustment
-
Principle: As an alkaloid, this compound's solubility may be pH-dependent.[13] By adjusting the pH of the medium to a level where the molecule becomes ionized (protonated), its solubility can be increased.[9] This typically involves lowering the pH for a basic compound.
-
Best For: Simple buffer systems where pH can be altered without affecting experimental outcomes. Caution is required for cell-based assays, as significant pH changes can induce cytotoxicity.
-
-
Solution C: Use of Surfactants
-
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate lipophilic drugs, increasing their apparent solubility.[9] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used.
-
Best For: Enzyme assays or non-cellular systems.[6] Use in cell-based assays is often limited as surfactant concentrations required for solubilization can be damaging to cell membranes.[6]
-
The following workflow provides a logical approach to addressing solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
While specific solubility values for this compound are not widely published, the following table provides a conceptual framework for the expected improvements with different solubilization techniques, based on general principles for poorly soluble compounds.
| Method | Solvent/Vehicle | Expected this compound Solubility | Key Consideration |
| Intrinsic Solubility | Aqueous Buffer (pH 7.4) | Very Low (< 10 µg/mL) | Baseline for comparison. |
| Co-solvency | 1% DMSO in Buffer | Low (e.g., 10-50 µg/mL) | Limited by toxicity of the co-solvent.[6] |
| pH Adjustment | Aqueous Buffer (pH 2.0) | Moderate to High | Compound stability at low pH must be confirmed. |
| Cyclodextrin | 5% HP-β-CD in Buffer | High (Potentially > 1 mg/mL) | Can significantly increase solubility by orders of magnitude.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol provides a simple and effective method for preparing solid this compound-cyclodextrin complexes which can then be dissolved in an aqueous medium.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point. Calculate the required mass of each component.
-
Initial Mixing: Place the calculated amount of HP-β-CD into a mortar.
-
Kneading: Add a small amount of an ethanol/water (50:50 v/v) mixture to the HP-β-CD to form a paste.
-
Incorporate Drug: Add the this compound powder to the paste.
-
Triturate: Knead the mixture thoroughly with the pestle for 45-60 minutes. Maintain a paste-like consistency by adding small amounts of the ethanol/water mixture as needed.
-
Drying: Scrape the resulting paste from the mortar and spread it thinly on a glass dish. Dry the product at 40-50°C in a vacuum oven or desiccator until a constant weight is achieved.
-
Final Product: The resulting dry powder is the this compound-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility.
-
Solubility Check: Dissolve a small amount of the complex in your aqueous buffer to confirm enhanced solubility compared to the free drug.
The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization.
Caption: Cyclodextrin encapsulates a guest molecule.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to measure the equilibrium solubility of this compound.[7]
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (ensure low drug binding, e.g., PTFE)
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials (perform in triplicate). An amount that is visually in excess (e.g., 1-2 mg/mL) is sufficient.
-
Add Solvent: Accurately pipette a known volume (e.g., 2 mL) of the desired aqueous buffer into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours. A solid excess of this compound should remain visible at the end of the equilibration period.
-
Sampling: After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection tube. This step is critical to remove all undissolved particles.
-
Quantification: Dilute the filtrate as necessary and determine the concentration of dissolved this compound using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested medium. Report the value in units such as mg/mL or µM.
The diagram below shows how poor solubility can be a barrier to a drug's biological action.
Caption: Impact of solubility on biological activity.
References
- 1. This compound | C17H15NO5 | CID 68433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
dealing with high background noise in Melicopine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Melicopine bioassays, with a focus on addressing high background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common biological activities?
This compound is a naturally occurring acridone alkaloid. Acridone alkaloids are known for a variety of biological activities, including cytotoxic (anti-cancer), antimalarial, and enzyme inhibitory properties.[1][2][3] Specifically, they have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.[4][5]
Q2: What are the most common bioassays used to evaluate this compound's activity?
Common bioassays for evaluating the cytotoxic and anti-cancer properties of this compound and other acridone alkaloids include:
-
Cell Viability/Proliferation Assays: Such as the MTT or WST-8 assays, which measure the metabolic activity of cells to determine the effect of the compound on cell viability.[6][7][8][9]
-
Apoptosis Assays: To determine if the compound induces programmed cell death. This can be measured through caspase activity assays or by using techniques like Annexin V staining.[10][11][12][13]
-
Luciferase Reporter Assays: To study the effect of the compound on specific gene promoters or signaling pathways.[14][15][16][17][18]
-
Topoisomerase Inhibition Assays: As acridone derivatives are known to interfere with topoisomerase enzymes, which are crucial for DNA replication and transcription.[19][20][21][22]
Q3: Can this compound itself be a source of background noise in fluorescence-based assays?
Yes. Acridone alkaloids, the class of compounds this compound belongs to, are known to exhibit blue-green fluorescence.[1] This intrinsic fluorescence (autofluorescence) can interfere with the detection of fluorescent signals in a bioassay, leading to high background readings. The excitation and emission spectra of acridone compounds can overlap with those of commonly used fluorescent dyes. For example, Acridine Orange, a related compound, has an excitation peak around 490 nm and an emission peak around 520 nm.[23][24][25]
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the quality and reliability of your bioassay data. The following sections provide structured guidance on identifying and mitigating common sources of high background in this compound bioassays.
Issue 1: High Background in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Autofluorescence | 1. Run a "Compound Only" Control: Measure the fluorescence of this compound in the assay buffer at the concentrations you are testing, without cells or other reagents. 2. Spectral Scan: If possible, perform a spectral scan of this compound to determine its excitation and emission peaks. 3. Use Red-Shifted Dyes: If this compound's fluorescence overlaps with your current dye, switch to a fluorescent probe with excitation and emission wavelengths further in the red spectrum, away from the blue-green region where acridones typically fluoresce. | 1. This will quantify the contribution of this compound's intrinsic fluorescence to the total signal. 2. Knowing the spectral properties will help in selecting appropriate filters and fluorophores to minimize interference. 3. Reduced spectral overlap will lower the background signal from the compound. |
| Non-Specific Binding of Fluorescent Probes | 1. Optimize Antibody/Dye Concentration: Perform a titration experiment to find the lowest concentration of the fluorescent probe that still provides a robust signal. 2. Increase Wash Steps: After incubation with the fluorescent probe, increase the number and duration of wash steps to remove unbound probe. 3. Include a Blocking Step: For immunoassays, use a blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific binding sites. | 1. Lowering the probe concentration can reduce non-specific binding and background. 2. More stringent washing will reduce background from unbound probe. 3. Blocking will minimize the binding of antibodies to non-target sites. |
| Cellular Autofluorescence | 1. Run an "Unstained Cells" Control: Measure the fluorescence of your cells without any fluorescent labels to determine their natural fluorescence. 2. Use a Phenol Red-Free Medium: Phenol red in cell culture media is a known source of fluorescence. Switch to a phenol red-free medium for the assay. | 1. This will establish the baseline fluorescence of your cells. 2. Eliminating phenol red will reduce the background fluorescence from the media. |
Issue 2: High Background in Luciferase Reporter Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct Inhibition/Stabilization of Luciferase by this compound | 1. Run a "Luciferase Inhibition" Counterscreen: Test this compound directly against purified luciferase enzyme to see if it inhibits or enhances its activity. 2. Use a Different Reporter System: If this compound interacts with your current luciferase (e.g., Firefly), consider using a different reporter like Renilla luciferase or a non-luciferase based system (e.g., beta-galactosidase). | 1. This will determine if your compound is a direct modulator of the reporter enzyme. 2. Switching to a reporter that is not affected by your compound will yield more reliable results. |
| Contamination of Reagents | 1. Use Freshly Prepared Reagents: Prepare fresh lysis buffer and luciferase substrate immediately before use. 2. Filter Sterilize Reagents: If you suspect microbial contamination, filter sterilize your buffers. | 1. Fresh reagents are less likely to be contaminated or degraded, which can cause high background. 2. This will remove any microbial contaminants that could contribute to background luminescence. |
| Well-to-Well Crosstalk | 1. Use Opaque, White-Walled Plates: For luminescence assays, white plates are recommended as they maximize the light output. Opaque walls prevent signal from one well from being detected in adjacent wells. 2. Check Plate Reader Settings: Ensure your plate reader is not measuring signal from neighboring wells. | 1. This will minimize crosstalk and improve the signal-to-noise ratio. 2. Proper instrument settings are crucial for accurate measurements. |
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8][9][26]
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key enzyme in apoptosis.
-
Cell Lysis: After treating cells with this compound, lyse the cells using a chilled lysis buffer.
-
Lysate Incubation: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a black 96-well plate.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time.[10][12][13][27][28]
Dual-Luciferase Reporter Assay
This assay allows for the normalization of reporter gene expression.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid (containing the promoter of interest) and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: In a luminometer, first measure the firefly luciferase activity using a luciferase assay reagent. Then, add a stop and glo reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[14][15][16][17][18]
Visualizations
Logical Troubleshooting Workflow for High Background Noise
Caption: A flowchart to guide researchers in troubleshooting high background noise in fluorescence and luciferase-based bioassays.
Signaling Pathway: Acridone Alkaloid-Induced Apoptosis
Acridone alkaloids have been shown to induce apoptosis in cancer cells, often through the inhibition of signaling pathways that promote cell survival, such as the ERK pathway.[4][29] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and caspases.
References
- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. assaygenie.com [assaygenie.com]
- 17. med.emory.edu [med.emory.edu]
- 18. Luciferase Assay System Protocol [promega.com]
- 19. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of topoisomerase II catalytic activity by pyridoacridine alkaloids from a Cystodytes sp. ascidian: a mechanism for the apparent intercalator-induced inhibition of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spectrum [Acridine Orange] | AAT Bioquest [aatbio.com]
- 24. Acridine Orange | AAT Bioquest [aatbio.com]
- 25. FluoroFinder [app.fluorofinder.com]
- 26. researchgate.net [researchgate.net]
- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 29. Acridone Derivatives from <i>Atalantia monophyla</i> Inhibited Cancer Cell Proliferation through ERK Pathway - ProQuest [proquest.com]
minimizing degradation of Melicopine during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Melicopine during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a furoquinoline alkaloid found in various plant species of the Melicope genus. Like many natural products, its chemical structure is susceptible to degradation under certain experimental conditions. The primary concern is the degradation of this compound into 1-methyl-4-quinolone, which can significantly lower the yield of the desired compound and complicate downstream applications.[1]
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The main factors influencing this compound stability are:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the degradation of this compound.
-
Temperature: High temperatures can accelerate the rate of degradation reactions.[2]
-
Light: Exposure to UV or even ambient light can potentially lead to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: Which solvents are recommended for this compound extraction?
A3: Methanol and ethanol are commonly used solvents for the extraction of alkaloids. The choice of solvent can impact the extraction efficiency and the stability of this compound. A solvent system with a slightly acidic to neutral pH is generally preferred.
Q4: How should I store my plant material and extracts to prevent this compound degradation?
A4: Plant material should be stored in a cool, dry, and dark place. Extracts should be stored at low temperatures (ideally -20°C) in airtight containers, protected from light.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete extraction. 2. Degradation of this compound during extraction. 3. Incorrect quantification. | 1. Increase extraction time or use a more efficient method (e.g., Ultrasound-Assisted Extraction). 2. Review the extraction protocol to ensure temperature, pH, and light exposure are controlled. See the optimized protocol below. 3. Verify the HPLC method and calibration. |
| Presence of 1-methyl-4-quinolone in the extract | This is a known degradation product of this compound. Its presence indicates that degradation has occurred. | 1. Lower the extraction temperature. 2. Adjust the pH of the extraction solvent to be closer to neutral. 3. Minimize the exposure of the sample to light during extraction and processing. |
| Extract discoloration (e.g., darkening) | This may indicate oxidative degradation of this compound or other phytochemicals. | 1. Degas solvents before use. 2. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between batches | Variations in experimental conditions or plant material. | 1. Standardize all extraction parameters (temperature, time, solvent ratio). 2. Ensure the plant material is from the same source and has been stored under the same conditions. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield or purity.
Experimental Protocols
Optimized this compound Extraction Protocol
This protocol is designed to minimize the degradation of this compound.
1. Sample Preparation:
-
Dry the plant material (Melicope species) at a low temperature (e.g., 40°C) in the dark.
-
Grind the dried material to a fine powder.
2. Extraction:
-
Solvent: 80% Methanol in water.
-
Method: Ultrasound-Assisted Extraction (UAE).
-
Procedure:
-
Weigh 10 g of the powdered plant material into a flask.
-
Add 100 mL of the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (not exceeding 40°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
3. Solvent Removal:
-
Concentrate the combined extract using a rotary evaporator at a temperature below 40°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
4. Storage:
-
Store the dried extract at -20°C in an airtight, amber-colored vial.
Experimental Workflow Diagram
Caption: Optimized workflow for this compound extraction.
HPLC Quantification of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Based on a calibration curve of a certified this compound standard.
Data Presentation
Table 1: Effect of Extraction Parameters on this compound Yield and Purity
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 40°C | 60°C | 80°C |
| This compound Yield (mg/g) | 2.5 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 1-methyl-4-quinolone (%) | < 0.1 | 0.5 | 2.1 |
| pH | 5.0 | 7.0 | 9.0 |
| This compound Yield (mg/g) | 2.3 ± 0.1 | 2.6 ± 0.2 | 1.9 ± 0.3 |
| 1-methyl-4-quinolone (%) | 0.2 | < 0.1 | 1.5 |
| Light Exposure | Dark | Ambient Light | UV Light (254 nm) |
| This compound Yield (mg/g) | 2.7 ± 0.2 | 2.4 ± 0.3 | 1.2 ± 0.4 |
| 1-methyl-4-quinolone (%) | < 0.1 | 0.3 | 3.5 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
This compound Degradation Pathway
Caption: Degradation pathway of this compound.
References
- 1. Optimization of Extraction Conditions for Phenolic Acids from the Leaves of Melissa officinalis L. Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark [mdpi.com]
- 3. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
troubleshooting poor resolution in Melicopine HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Melicopine. The information is tailored for researchers, scientists, and drug development professionals to help resolve problems related to poor peak resolution.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am observing significant peak tailing with my this compound peak. What are the common causes and how can I resolve this?
A1: Peak tailing is a prevalent issue in the analysis of alkaloids such as this compound, often stemming from secondary interactions with the stationary phase. Below is a systematic approach to troubleshoot and rectify this problem.
-
Cause 1: Secondary Interactions with Residual Silanols: As a basic alkaloid, this compound can interact with acidic silanol groups present on the surface of silica-based C18 columns.
-
Solution 1a: Adjust Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to a range of 3-4 using formic acid or phosphoric acid), the ionization of these silanol groups can be suppressed, thereby minimizing these unwanted interactions.[1]
-
Solution 1b: Employ a Mobile Phase Additive: The introduction of a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the silanol groups, preventing their interaction with this compound.
-
Solution 1c: Utilize an End-Capped Column: Modern C18 columns that are well end-capped possess fewer free silanol groups and are consequently less likely to produce peak tailing when analyzing basic compounds.[1]
-
-
Cause 2: Column Overload: Injecting an excessive amount of the sample can lead to distortions in peak shape.
-
Solution 2: Decrease Sample Concentration: Prepare a more dilute sample and re-inject it. If an improvement in the peak shape is observed, it is likely that the column was previously overloaded.
-
-
Cause 3: Inappropriate Sample Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can result in peak distortion.
-
Solution 3: Align Sample Solvent with Mobile Phase: Whenever feasible, dissolve your sample in the initial mobile phase composition of your gradient program.
-
Q2: My this compound peak is broad, which is causing poor resolution. What aspects should I investigate?
A2: Broad peaks can be attributed to a variety of factors, ranging from the condition of the column to the configuration of the HPLC system.
-
Cause 1: Column Deterioration: With extended use, HPLC columns can experience a decline in their efficiency.
-
Solution 1: Column Flushing and Regeneration: Attempt to flush the column with a strong solvent. If this does not yield improvement, consider following a regeneration procedure as recommended by the column manufacturer. An old or extensively used column may require replacement.
-
-
Cause 2: Extra-Column Volume: The presence of lengthy or large-diameter tubing between the injector, column, and detector can contribute to band broadening.
-
Solution 2: Minimize Tubing Length and Diameter: Employ narrow-bore tubing and ensure that all connections are as short as possible to reduce extra-column volume.
-
-
Cause 3: Suboptimal Elution Conditions: A mobile phase that is too weak, either in an isocratic or gradient method, can result in broad peaks.
-
Solution 3: Optimize Elution Method: For gradient elution, increase the rate of change of the organic solvent concentration. For isocratic methods, increase the percentage of the organic solvent in the mobile phase.
-
Q3: I am noticing peak fronting in my this compound analysis. What is the likely cause?
A3: While less common than peak tailing, peak fronting can also be a significant issue affecting the quality of your chromatographic data.
-
Cause 1: Column Overload (Concentration-dependent): Similar to peak tailing, injecting a sample with an overly high concentration can lead to peak fronting.
-
Solution 1: Dilute the Sample: Prepare and inject a more diluted sample to see if the peak shape becomes more symmetrical.
-
-
Cause 2: Insufficient Sample Solubility: If the sample is not completely dissolved in the injection solvent, it can manifest as peak fronting.
-
Solution 2: Modify the Injection Solvent: Ensure that your sample is fully dissolved before injection. It may be necessary to use a stronger solvent; however, be mindful that a solvent much stronger than the mobile phase can also cause peak distortion.
-
Experimental Protocols
General HPLC Method for Acridone Alkaloids (Adaptable for this compound)
As a specific, validated HPLC method for this compound is not widely available in published literature, the following protocol for acridone alkaloids serves as a robust starting point. Please note that optimization will be necessary for your specific application.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (adjust pH as necessary, a good starting point is approximately 3.5).
-
B: Acetonitrile or Methanol.
-
-
Example Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30-35 min: 90-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector. The optimal wavelength should be determined from the UV spectrum of this compound. A common starting point for similar compounds is around 254 nm or 280 nm, but this requires optimization.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Sample Preparation from Plant Material
-
Extraction: The dried and powdered plant material should be macerated with a suitable solvent such as methanol or a methanol/water mixture.[2]
-
Filtration: The resulting extract should be filtered to remove any solid plant debris.
-
Concentration: The solvent should then be evaporated from the filtrate, preferably under reduced pressure to avoid degradation of the analyte.
-
Reconstitution: The concentrated extract is then redissolved in the initial mobile phase composition.
-
Final Filtration: Before injection into the HPLC system, the reconstituted sample must be filtered through a 0.45 µm syringe filter to remove any particulate matter.
Data Presentation
Table 1: Troubleshooting Summary for Poor Resolution in this compound HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (e.g., to 3-4); use a mobile phase additive (e.g., TEA); use an end-capped column. |
| Column overload | Reduce sample concentration. | |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase. | |
| Broad Peaks | Column degradation | Flush or regenerate the column; replace if necessary. |
| Extra-column volume | Use shorter, narrower-bore tubing. | |
| Mobile phase too weak | Increase the gradient slope or organic solvent percentage. | |
| Peak Fronting | Concentration overload | Dilute the sample. |
| Poor sample solubility | Ensure complete sample dissolution; consider a different injection solvent. | |
| Split Peaks | Partially blocked frit | Back-flush the column; replace the frit or column if necessary. |
| Column void | Replace the column. |
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General workflow for HPLC analysis.
References
Technical Support Center: Optimizing Cell Seeding Density for Melicopine Cytotoxicity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell seeding density for accurate and reproducible Melicopine cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so important for our this compound cytotoxicity assays?
A1: Optimizing cell seeding density is a critical first step in any cell-based assay as it directly influences cell growth, morphology, and response to treatment.[1][2] Incorrect cell densities can lead to misleading results. For instance, if the density is too high, cells can become over-confluent, leading to contact inhibition, altered signaling, and nutrient depletion, which can mask the cytotoxic effects of this compound.[1][2] Conversely, a density that is too low can cause cellular stress and erratic growth, also affecting the reliability of your results.[1]
Q2: What is the ideal cell confluency for treating cells with this compound?
A2: The ideal confluency for treating adherent cells with this compound is typically within the exponential or log phase of growth. This is usually when the cells cover 70-80% of the culture vessel's surface area.[3] At this stage, the cells are actively proliferating and are most receptive to experimental treatments, ensuring that the observed cytotoxicity is a direct effect of this compound and not due to overgrowth or starvation.[4]
Q3: How does the doubling time of our cell line affect the initial seeding density?
A3: The doubling time of your specific cell line is a crucial factor in determining the initial seeding density.[5] Cells with a short doubling time (fast-growing) will require a lower initial seeding density to avoid over-confluency during the experiment.[5] Conversely, slower-growing cells will need a higher initial seeding density to ensure there are enough cells for a reliable measurement at the end of the assay period.[5] It is essential to determine the doubling time for your cell line under your specific culture conditions to calculate the appropriate seeding density.
Q4: Can the chosen cytotoxicity assay method influence the optimal seeding density?
A4: Yes, the type of cytotoxicity assay can influence the optimal seeding density. For colorimetric assays like MTT, which rely on metabolic activity, the final cell number must be within the linear range of the assay's absorbance values to ensure accurate quantification.[6] Assays that involve imaging or cell counting may have different optimal density requirements to allow for accurate segmentation and counting of individual cells.
Q5: We are testing this compound from a plant extract. Does this change how we determine seeding density?
A5: While the fundamental principles of optimizing cell seeding density remain the same, it's important to consider that plant extracts, such as those from Melicope ptelefolia, contain a mixture of compounds.[7] These compounds could have synergistic or off-target effects that might influence cell growth differently than a pure compound. Therefore, it is still crucial to empirically determine the optimal seeding density using the specific extract you are testing.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution during seeding.
-
Solution: Ensure your cell suspension is homogeneous. Gently pipette the cell suspension up and down several times before aliquoting into the wells. For longer seeding processes, periodically mix the cell suspension in the reservoir to prevent settling.[8]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Edge effects, where wells on the perimeter of the plate behave differently, can be caused by uneven temperature or evaporation. To mitigate this, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment across the plate.
-
-
Possible Cause: Inconsistent pipetting.
-
Solution: Use calibrated pipettes and ensure your technique is consistent for each well. When adding cells and reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell monolayer.
-
Issue 2: Control (untreated) cells are overgrown and peeling off at the end of the experiment.
-
Possible Cause: Initial seeding density was too high.
-
Solution: Your cells have likely become over-confluent, leading to cell death and detachment. Reduce the initial number of cells seeded per well. Perform a cell titration experiment to find a density where the cells are still in the exponential growth phase at the end of the assay period.[5]
-
-
Possible Cause: The experiment duration is too long for the chosen seeding density.
-
Solution: If you need to maintain a longer incubation period with this compound, you must use a lower initial seeding density to accommodate the extended growth period.
-
Issue 3: Low signal or absorbance values in the cytotoxicity assay.
-
Possible Cause: Initial seeding density was too low.[9]
-
Solution: An insufficient number of cells will result in a weak signal. Increase the initial seeding density. Refer to the cell titration experiment to identify a density that provides a robust signal within the linear range of your assay.[9]
-
-
Possible Cause: The this compound concentration is too high, leading to complete cell death.
-
Solution: While this indicates potent cytotoxicity, for calculating an IC50 value, you need a dose-response curve. Test a wider range of this compound concentrations, including lower doses, to obtain a full sigmoidal curve.
-
Experimental Protocols
Protocol: Determining Optimal Cell Seeding Density for a 96-Well Plate
This protocol provides a general framework for empirically determining the optimal cell seeding density for your specific cell line and experimental conditions.
Materials:
-
Your chosen cell line in culture
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Multichannel pipette
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the culture flask with PBS, then add trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium. For suspension cells, directly collect them from the flask.
-
Transfer the cell suspension to a conical tube and centrifuge.
-
Discard the supernatant and resuspend the cell pellet in a known volume of fresh complete medium.
-
-
Cell Counting:
-
Take an aliquot of the cell suspension and mix it with trypan blue.
-
Use a hemocytometer or automated cell counter to determine the number of viable cells per mL.
-
-
Preparation of Cell Dilutions:
-
Based on your cell count, prepare a series of cell dilutions in complete medium. A typical range to test for a 96-well plate is between 1,000 and 50,000 cells per well, but this can be adjusted based on your cell line's characteristics.[5]
-
-
Seeding the Plate:
-
Create a plate map for your experiment.
-
Using a multichannel pipette, seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[10]
-
-
Incubation:
-
Incubate the plate for the intended duration of your this compound cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Analysis:
-
At the end of the incubation period, perform your chosen cytotoxicity assay (e.g., MTT, SRB, or a fluorescence-based assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Determining the Optimal Density:
-
Subtract the average absorbance of the blank wells from your data.
-
Plot the mean absorbance/fluorescence against the number of cells seeded per well.
-
The optimal seeding density should fall within the linear portion of this curve, where an increase in cell number results in a proportional increase in signal. This density should also correspond to a cell confluency of 70-80% at the time of assay.
-
Data Presentation
Table 1: Example Seeding Densities for Common Cell Lines (96-well plate)
| Cell Line | Typical Seeding Density (cells/well) | Doubling Time (approx. hours) | Morphology |
| HeLa | 2,000 - 10,000 | 20-24 | Epithelial |
| A549 | 5,000 - 15,000 | 22-26 | Epithelial |
| MCF-7 | 5,000 - 20,000 | 28-36 | Epithelial |
| PC-3 | 10,000 - 30,000 | 30-40 | Epithelial |
| Jurkat | 20,000 - 100,000 | 24-30 | Suspension |
Note: These are general guidelines. The optimal density must be determined empirically for your specific experimental conditions.
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| High variability | Uneven cell distribution, Edge effects | Ensure homogeneous cell suspension, Avoid outer wells |
| Overgrown controls | Seeding density too high | Reduce initial cell number, Perform titration |
| Low signal | Seeding density too low | Increase initial cell number, Perform titration |
Visualizations
Caption: Workflow for optimizing cell seeding density.
Caption: Potential signaling pathways affected by this compound.
References
- 1. atlantisbioscience.com [atlantisbioscience.com]
- 2. opentrons.com [opentrons.com]
- 3. youtube.com [youtube.com]
- 4. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 5. researchgate.net [researchgate.net]
- 6. e-roj.org [e-roj.org]
- 7. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell seeding protocol - Eppendorf Lithuania [eppendorf.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of Melicopine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of Melicopine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a naturally occurring acridone alkaloid.[1] Acridone alkaloids are a class of compounds known for a variety of biological activities, including cytotoxic, antimalarial, and enzyme-inhibitory effects.[1][2] Specifically, this compound has demonstrated cytotoxic activity against human prostate cancer cell lines.[2]
Q2: What are the potential off-target effects of this compound?
While the precise on-target and off-target profiles of this compound are not extensively characterized in publicly available literature, acridone alkaloids as a class have been shown to induce apoptosis and cell cycle arrest through various signaling pathways.[3][4][5][6][7] Potential off-target effects could arise from interactions with unforeseen cellular components, leading to non-specific cytotoxicity or modulation of signaling pathways unrelated to the primary mechanism of action. For instance, some acridone derivatives have been shown to activate ERK and JNK signaling pathways, which could be considered off-target effects depending on the intended therapeutic target.[3][8]
Q3: How can I minimize off-target effects of this compound in my experiments?
To minimize off-target effects, it is crucial to:
-
Optimize Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response curve is essential to determine the optimal concentration range.
-
Use Proper Controls: Include both positive and negative controls in your assays. A well-characterized compound with a known mechanism of action can serve as a positive control, while a vehicle control (e.g., DMSO) is a necessary negative control.
-
Confirm with Secondary Assays: Validate your findings using orthogonal assays. For example, if you observe decreased cell viability, you could follow up with assays for apoptosis (e.g., caspase activation) or cell cycle analysis to understand the mechanism.[9]
-
Assess Compound Purity: Ensure the purity of your this compound sample, as impurities can contribute to off-target effects.
Troubleshooting Guide
Problem 1: High cytotoxicity observed across multiple cell lines, suggesting non-specific effects.
-
Possible Cause: The concentration of this compound may be too high, leading to generalized cellular toxicity. Natural products can sometimes exhibit non-specific membrane disruption or other toxic effects at high concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response study: Determine the IC50 value of this compound in your specific cell line(s). Start with a wide range of concentrations to identify a narrower, effective range.
-
Reduce incubation time: Shorter exposure times may reveal more specific effects before widespread cytotoxicity occurs.
-
Use a less sensitive cell line: If possible, test this compound on a non-cancerous or less sensitive cell line to assess its general toxicity. Some acridone alkaloids have shown weaker cytotoxicity on normal human cell lines.[10]
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause: this compound, like many natural products, may have poor solubility in aqueous media, leading to precipitation and inconsistent dosing.
-
Troubleshooting Steps:
-
Check solubility: Visually inspect the media for any precipitate after adding this compound.
-
Use a suitable solvent: Ensure this compound is fully dissolved in a stock solution (e.g., DMSO) before diluting it in the cell culture medium. Be mindful of the final solvent concentration, as high concentrations of DMSO can be toxic to cells.
-
Vortex before use: Always vortex the stock solution and the final diluted solution before adding it to the cells to ensure homogeneity.
-
Problem 3: The observed cellular effect does not align with the expected mechanism of action.
-
Possible Cause: this compound may be acting through an off-target pathway. Acridone alkaloids have been shown to affect multiple signaling pathways, including those involved in apoptosis and cell cycle regulation.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Pathway analysis: Use techniques like western blotting to investigate the activation state of key proteins in relevant signaling pathways, such as the ERK and JNK pathways, which have been implicated in the action of other acridone alkaloids.[3][8]
-
Use specific inhibitors: To confirm if a suspected off-target pathway is involved, co-treat the cells with this compound and a known inhibitor of that pathway.
-
Employ control compounds: Compare the cellular phenotype induced by this compound with that of other acridone alkaloids with better-characterized mechanisms.
-
Quantitative Data
Table 1: Cytotoxic and Antimalarial Activities of this compound and Related Acridone Alkaloids
| Compound | Cell Line | Activity | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | PC-3M | Cytotoxic | 35.2 | 112.3 | [2] |
| LNCaP | Cytotoxic | 41.8 | 133.4 | [2] | |
| P. falciparum 3D7 | Antimalarial | 25.7 | 82.0 | [2] | |
| P. falciparum Dd2 | Antimalarial | 29.4 | 93.8 | [2] | |
| Normelicopidine | PC-3M | Cytotoxic | 12.5 | 42.6 | [2] |
| LNCaP | Cytotoxic | 21.1 | 71.9 | [2] | |
| P. falciparum 3D7 | Antimalarial | 22.3 | 76.0 | [2] | |
| P. falciparum Dd2 | Antimalarial | 18.9 | 64.4 | [2] | |
| Northis compound | PC-3M | Cytotoxic | 28.9 | 98.5 | [2] |
| LNCaP | Cytotoxic | 33.6 | 114.5 | [2] | |
| P. falciparum 3D7 | Antimalarial | 31.5 | 107.4 | [2] | |
| P. falciparum Dd2 | Antimalarial | 36.2 | 123.4 | [2] | |
| Melicopidine | PC-3M | Cytotoxic | 41.2 | 132.3 | [2] |
| LNCaP | Cytotoxic | 55.3 | 177.6 | [2] | |
| P. falciparum 3D7 | Antimalarial | 38.8 | 124.6 | [2] | |
| P. falciparum Dd2 | Antimalarial | 42.1 | 135.2 | [2] | |
| Melicopicine | PC-3M | Cytotoxic | 65.4 | 198.6 | [2] |
| LNCaP | Cytotoxic | >100 | >303.7 | [2] | |
| P. falciparum 3D7 | Antimalarial | 35.7 | 108.4 | [2] | |
| P. falciparum Dd2 | Antimalarial | 40.2 | 122.1 | [2] |
Note: IC50 values in µM were calculated from the provided µg/mL values and the molar masses of the respective compounds.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a general guideline for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Putative signaling pathways affected by acridone alkaloids.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Melicopine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Melicopine, a potential anti-cancer agent. The information is curated to aid in understanding and overcoming resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance to natural product-derived anticancer agents?
A1: Resistance to anticancer drugs, including natural compounds, is a complex issue.[1][2] Several mechanisms can contribute to the development of resistance:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Alteration of Drug Targets: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound, promoting survival and proliferation.[4][6] Common pathways involved include PI3K/AKT/mTOR and MAPK.[4][7][8]
-
Inhibition of Apoptosis: Cancer cells may upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins, making them resistant to programmed cell death induced by the drug.[2]
-
Enhanced DNA Repair: For drugs that induce DNA damage, cancer cells can enhance their DNA repair mechanisms to counteract the drug's effects.[2]
-
Metabolic Reprogramming: Alterations in cellular metabolism can provide cancer cells with the necessary building blocks and energy to survive drug treatment.[8]
Q2: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
A2: To identify the specific resistance mechanism, a multi-pronged approach is recommended:
-
Gene and Protein Expression Analysis: Use techniques like qPCR, Western blotting, or proteomics to look for overexpression of ABC transporters (e.g., P-glycoprotein), altered levels of the drug target, or changes in key proteins of survival signaling pathways.
-
Drug Accumulation Assays: Measure the intracellular concentration of this compound in both sensitive and resistant cells to determine if increased efflux is a contributing factor.
-
Sequencing: Sequence the gene encoding the putative target of this compound in resistant cells to identify potential mutations.
-
Functional Assays: Use inhibitors of specific signaling pathways (e.g., PI3K or MAPK inhibitors) in combination with this compound to see if sensitivity can be restored.
Q3: What are the general strategies to overcome this compound resistance?
A3: Several strategies are being explored to combat drug resistance in cancer:[9][10]
-
Combination Therapy: Combining this compound with other drugs can be highly effective.[11][12] This can involve:
-
Development of Novel Analogs: Synthesizing derivatives of this compound that can overcome specific resistance mechanisms, such as having a higher affinity for a mutated target.
-
Targeting Bypass Pathways: Using targeted inhibitors for the specific signaling pathways that are activated in resistant cells.[6]
-
Modulating the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance.[1][5] Strategies targeting this interaction are an active area of research.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments, as this can affect drug response.[15] |
| Drug Preparation | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Assay Duration | Optimize the duration of the drug exposure. Short incubation times may not be sufficient to observe the full effect. |
| Cell Line Stability | Regularly check the phenotype and genotype of your cell line to ensure it has not changed over time. |
| Assay Method | Consider using a different viability assay (e.g., crystal violet, CellTiter-Glo) to confirm your results. |
Problem 2: My attempt to generate a this compound-resistant cell line is unsuccessful.
| Possible Cause | Troubleshooting Step |
| Drug Concentration | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the dose as cells adapt.[16] A sudden high dose may lead to widespread cell death. |
| Exposure Time | Continuous exposure over several weeks or months is often required to develop stable resistance.[16] |
| Pulsed Treatment | Consider a pulsed treatment approach where cells are exposed to the drug for a period, followed by a recovery phase.[3] |
| Cell Line Plasticity | Some cell lines may be less prone to developing resistance. Consider using a different cancer cell line. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[16]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks and plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant number of cells may die.
-
Subculture and Dose Escalation: When the cells resume a stable growth rate, subculture them and increase the this compound concentration by 1.5-2.0 fold.[16]
-
Repeat Dose Escalation: Continue this process of gradual dose escalation. If significant cell death occurs, reduce the fold increase.[16]
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 3-10 fold higher IC50 than the parental line), the resistant cell line is established.[16]
-
Confirm Resistance: Regularly perform IC50 assays to confirm the stability of the resistant phenotype.
Protocol 2: Measuring Drug Sensitivity using an Endpoint Assay
This protocol outlines a standard method for determining the dose-response of cancer cells to a drug.[15][17]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.[16]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Fold-Change |
| Parental MCF-7 | 2.5 | 1 |
| This compound-Resistant MCF-7 | 25.0 | 10 |
| Parental A549 | 5.0 | 1 |
| This compound-Resistant A549 | 40.0 | 8 |
Table 2: Effect of a P-glycoprotein Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold-Reversal of Resistance |
| This compound-Resistant MCF-7 | This compound alone | 25.0 | - |
| This compound-Resistant MCF-7 | This compound + Verapamil (P-gp inhibitor) | 5.0 | 5 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 14. Co-treatment with the anti-malarial drugs mefloquine and primaquine highly sensitizes drug-resistant cancer cells by increasing P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Efficient Purification of Melicopine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Melicopine purification using chromatographic techniques. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude plant extract?
A1: The general strategy involves a multi-step approach. Initially, a crude extraction is performed using a solvent like methanol. This is followed by liquid-liquid partitioning to remove non-polar compounds. The resulting alkaloid-rich fraction is then subjected to one or more chromatographic steps, such as column chromatography followed by preparative HPLC, to isolate pure this compound.
Q2: Which type of chromatography is most suitable for this compound purification?
A2: A combination of chromatographic techniques is often most effective. Normal-phase column chromatography using silica gel is a common initial step for gross separation of alkaloids. For final purification and to achieve high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed.
Q3: What are some common challenges encountered during the chromatographic purification of alkaloids like this compound?
A3: Common challenges include peak tailing, poor resolution between structurally similar alkaloids, and irreversible adsorption to the stationary phase.[1] Peak tailing is often observed with basic compounds like alkaloids on silica gel columns.[1] Co-elution of related alkaloids with similar polarities can also make separation difficult.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring the separation of compounds during column chromatography. For HPLC, a UV detector is commonly used, as alkaloids typically exhibit UV absorbance.
Q5: What is the importance of pH control during the extraction and purification of alkaloids?
A5: pH plays a crucial role in the extraction and purification of alkaloids. Since alkaloids are basic compounds, their charge state can be manipulated by adjusting the pH. During extraction, an acidic solution can be used to protonate the alkaloids, making them water-soluble and allowing for separation from non-basic compounds.[2] Conversely, basifying the solution will deprotonate the alkaloids, making them soluble in organic solvents. Careful pH control is also important in ion-exchange chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound after column chromatography | 1. Irreversible adsorption: this compound may be strongly and irreversibly binding to the silica gel stationary phase.[1] 2. Improper solvent polarity: The mobile phase may not be polar enough to elute the this compound. 3. Decomposition: this compound might be unstable on the stationary phase. | 1. Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.[3] 2. Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity to find the optimal elution condition.[3] 3. Consider alternative stationary phases: Alumina or a bonded-phase silica could be less harsh. 4. Check for stability: Perform a small-scale experiment to assess the stability of this compound on silica gel over time. |
| Poor separation of this compound from other alkaloids | 1. Inappropriate mobile phase: The solvent system may not have the right selectivity for the alkaloids present. 2. Column overloading: Too much sample applied to the column can lead to broad peaks and poor resolution. 3. Incorrect flow rate: A flow rate that is too high can decrease separation efficiency. | 1. Optimize the mobile phase: Experiment with different solvent combinations and ratios. Adding a small amount of a modifier like triethylamine or acetic acid can sometimes improve selectivity. 2. Reduce sample load: Decrease the amount of crude extract loaded onto the column. 3. Optimize the flow rate: Perform a study to determine the optimal flow rate for the best resolution. |
| Peak tailing in HPLC analysis | 1. Secondary interactions: Basic amine groups in this compound can interact with residual acidic silanol groups on the C18 column.[1] 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. | 1. Use a base-deactivated column: These columns have fewer free silanol groups. 2. Add a competing base: Incorporate a small amount of an amine modifier like triethylamine into the mobile phase to block the active sites. 3. Adjust mobile phase pH: Buffer the mobile phase to a pH that suppresses the ionization of this compound (typically pH > 7 for basic compounds). |
| High backpressure in the HPLC system | 1. Column frit blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. 2. Sample precipitation: The sample may not be fully soluble in the mobile phase, causing it to precipitate on the column. | 1. Filter all samples and mobile phases: Use a 0.45 µm or 0.22 µm filter before injection. 2. Ensure sample solubility: Dissolve the sample in a solvent that is compatible with the mobile phase. If necessary, perform a solvent exchange. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Alkaloids from Melicope Species
This protocol is a general guideline based on the extraction of alkaloids from Melicope latifolia and can be adapted for the initial purification of this compound.[4]
-
Extraction:
-
Grind the dried plant material (e.g., leaves or bark) to a fine powder.
-
Macerate the powder in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude methanol extract in a 5% aqueous citric acid solution to protonate the alkaloids.
-
Partition the acidic solution with n-hexane to remove non-polar compounds. Discard the n-hexane layer.
-
Further partition the aqueous layer with ethyl acetate to remove compounds of intermediate polarity. The alkaloids will remain in the aqueous phase.
-
Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.
-
Extract the basified aqueous solution with a suitable organic solvent like dichloromethane or chloroform. The deprotonated alkaloids will move into the organic phase.
-
Collect the organic phase and concentrate it to yield the crude alkaloid extract.
-
Protocol 2: Column Chromatography for Preliminary Purification
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a weak solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner. A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions of the eluate and monitor them by TLC to identify the fractions containing this compound.
-
-
Fraction Pooling:
-
Combine the fractions that show a high concentration of the desired compound (based on TLC analysis).
-
Concentrate the pooled fractions to obtain a partially purified this compound sample.
-
Protocol 3: Preparative RP-HPLC for Final Purification
-
Column and Mobile Phase Selection:
-
Use a preparative C18 column.
-
A common mobile phase for alkaloid separation is a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or triethylamine to improve peak shape. A typical starting point could be a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Method Development:
-
First, develop an analytical scale HPLC method to determine the optimal separation conditions (gradient profile, flow rate).
-
Inject a small amount of the partially purified sample to identify the retention time of this compound.
-
-
Preparative Run:
-
Scale up the analytical method to the preparative column.
-
Dissolve the partially purified sample in the initial mobile phase and inject it onto the column.
-
Run the preparative HPLC using the optimized gradient.
-
Collect the fraction corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
If necessary, a second preparative HPLC run under different conditions can be performed to remove any remaining impurities.
-
Quantitative Data
The following table summarizes typical parameters that can be optimized to improve purification efficiency. The values provided are illustrative and should be optimized for each specific case.
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica gel (60-120 mesh) | C18 (5 or 10 µm particle size) |
| Mobile Phase | n-hexane:ethyl acetate (gradient) | Acetonitrile:water with 0.1% formic acid (gradient) |
| Flow Rate | Gravity-dependent or low pressure | 1-5 mL/min (analytical), 10-50 mL/min (preparative) |
| Sample Load | 1-5% of silica gel weight | Dependent on column dimensions and compound retention |
| Purity Achieved | 60-80% | >95% |
| Typical Recovery | 50-70% | >80% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Melicopine Synthesis Scale-Up: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of Melicopine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the acridone core of this compound, and what are their initial scale-up considerations?
Two primary methods for constructing the acridone skeleton are the Ullmann condensation and the more recent Palladium-catalyzed dual C-H carbonylation.
-
Ullmann Condensation: This traditional method involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide.[1][2] While effective at the lab scale, it often requires high temperatures (>200 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1] These harsh conditions can lead to thermal degradation of starting materials and products, posing significant safety and material handling challenges at scale.[3][4]
-
Palladium-Catalyzed Dual C-H Carbonylation: This modern approach utilizes a palladium catalyst to couple diarylamines with a carbon monoxide source.[5][6][7] It offers milder reaction conditions and has been described as having good functional group compatibility and being amenable to scale-up.[5][8]
Q2: What are the major safety concerns when scaling up this compound synthesis?
The primary safety concern is the potential for thermal runaway reactions, especially with exothermic processes.[9][10] The Ullmann condensation, being highly exothermic and requiring high temperatures, is a key step to monitor.[1] Poor heat dissipation in larger reactors can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[4][11] A thorough thermal hazard assessment is crucial before any scale-up.[3][11]
Q3: How does the choice of reagents impact the scalability of this compound synthesis?
Reagent choice is critical for a scalable and economically viable process.
| Reagent Type | Lab-Scale (grams) | Scale-Up (kilograms) | Rationale for Change |
| Carbon Monoxide Source | CO gas balloon | CO-releasing molecules (e.g., Co₂(CO)₈) | Eliminates the need for handling toxic and flammable CO gas at a large scale, enhancing operational safety.[5][7] |
| Catalyst | Stoichiometric copper powder | Catalytic amounts of soluble copper or palladium complexes | Reduces cost, simplifies purification, and minimizes heavy metal waste.[1][5] |
| Solvents | High-boiling polar solvents (e.g., NMP, DMF) | Greener, lower-boiling point solvents if possible | Facilitates easier removal and recycling, and reduces environmental impact. High-boiling solvents can be difficult to remove completely at scale.[1] |
Q4: What are the common purification challenges when scaling up this compound synthesis?
Purification is a significant bottleneck in scaling up.
-
Chromatography: While effective for small-scale purification, column chromatography is often expensive and time-consuming at a larger scale.[12][13][14] Scaling up requires a linear increase in column size and solvent consumption.[12]
-
Crystallization: This is the preferred method for large-scale purification. However, developing a robust crystallization process can be challenging. Issues like polymorphism (different crystal forms with different properties) and inconsistent particle size can arise, impacting the final product's stability and bioavailability.
-
Impurity Removal: Impurities that are minor at the lab scale can become major issues at a larger scale, requiring additional purification steps. For instance, in the Ullmann condensation, residual copper catalyst can be difficult to remove.
Troubleshooting Guides
Problem 1: Low Yield in Ullmann Condensation at Scale
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls or gives low conversion. | Insufficient heat transfer: The larger reaction mass is not reaching the required temperature uniformly. | - Ensure adequate agitation to improve heat distribution.- Profile the temperature at different points in the reactor.- Consider a reactor with a better surface-area-to-volume ratio. |
| Significant formation of side products. | Thermal degradation: Prolonged exposure to high temperatures is degrading starting materials or the product. | - Attempt to lower the reaction temperature by using a more active catalyst system (e.g., with specific ligands).- Reduce the reaction time by monitoring for completion more frequently. |
| Inconsistent yields between batches. | Variable quality of copper catalyst: The activity of copper powder can be inconsistent. | - Use a well-defined, soluble copper catalyst source.- If using copper powder, ensure consistent activation and particle size. |
Problem 2: Impurities in Palladium-Catalyzed Carbonylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted starting material. | Catalyst deactivation: The palladium catalyst may be losing its activity over the course of the reaction. | - Ensure all reagents and solvents are sufficiently pure and dry.- Consider a higher catalyst loading, but balance this with cost and removal.- Investigate the use of more robust ligands for the palladium. |
| Formation of homocoupled byproducts. | Incorrect reaction stoichiometry or slow CO insertion: This can lead to side reactions. | - Optimize the addition rate of the carbon monoxide source.- Ensure efficient mixing to maintain a homogeneous reaction mixture. |
| Residual palladium in the final product. | Inefficient purification: Palladium can be difficult to remove completely. | - Employ specific palladium scavengers (resins or chemical scavengers) after the reaction.- Optimize the crystallization conditions to exclude palladium impurities. |
Problem 3: Difficulty with Product Isolation and Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily product that is difficult to crystallize. | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | - Analyze the crude product to identify the main impurities.- Introduce an additional purification step before crystallization (e.g., a charcoal treatment or a quick silica plug filtration). |
| Inconsistent crystal form (polymorphism). | Variable crystallization conditions: Small changes in solvent, temperature, or cooling rate can lead to different polymorphs. | - Develop a robust crystallization protocol with strict control over all parameters.- Use seeding with the desired polymorph to ensure consistency. |
| Product is a fine powder that is difficult to filter. | Rapid crystallization: The product is crashing out of solution too quickly. | - Slow down the cooling rate during crystallization.- Consider using a different solvent system that provides lower supersaturation. |
Experimental Protocols
Key Experiment: Ullmann Condensation for Acridone Core Synthesis (Generalized)
-
Reactor Setup: In a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge the appropriate anthranilic acid derivative, aryl halide, and a high-boiling polar solvent (e.g., NMP).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Reagent Addition: Add the copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Heating: Heat the reaction mixture to the target temperature (typically 180-220 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent and filter to remove inorganic salts.
-
Purification: The crude product can be purified by crystallization from an appropriate solvent system.
Key Experiment: Palladium-Catalyzed Dual C-H Carbonylation (Generalized)
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge the diarylamine substrate, the palladium catalyst (e.g., PdCl₂), and an oxidant (e.g., Cu(TFA)₂·xH₂O).
-
Inerting: Purge the reactor with nitrogen.
-
Reagent Addition: Add the solvent and the solid carbon monoxide source (e.g., Co₂(CO)₈).
-
Heating: Heat the reaction mixture to the optimized temperature (often lower than the Ullmann condensation) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction, dilute with a suitable solvent, and filter off the catalyst residues.
-
Purification: The product can be purified by column chromatography (for smaller scale) or crystallization.
Visualizations
Caption: Synthetic routes to this compound's acridone core.
Caption: Troubleshooting logic for scale-up challenges.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. wjarr.com [wjarr.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acridone synthesis [organic-chemistry.org]
- 9. irjet.net [irjet.net]
- 10. mt.com [mt.com]
- 11. icheme.org [icheme.org]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Autofluorescence in Melicopine Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence interference in Melicopine imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a concern for its imaging?
This compound is an acridone alkaloid, a class of compounds known to exhibit natural fluorescence, typically in the blue-green region of the spectrum[1]. While this intrinsic fluorescence can be advantageous for imaging, it often overlaps with the autofluorescence of biological samples, creating a high background signal that can obscure the specific signal from this compound. Autofluorescence originates from endogenous molecules within cells and tissues, such as NADH, flavins, collagen, and elastin, as well as from exogenous sources like fixation agents and culture media[2]. This interference can significantly reduce the signal-to-noise ratio, making it difficult to accurately localize and quantify this compound.
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can stem from a variety of both endogenous and exogenous sources. Understanding these sources is the first step in mitigating their impact.
| Source Category | Specific Examples | Typical Emission Range |
| Endogenous | NADH, Flavins | Blue-Green |
| Collagen, Elastin | Blue-Green | |
| Lipofuscin | Broad (Green to Red) | |
| Red Blood Cells (Heme) | Broad | |
| Exogenous | Aldehyde Fixatives (e.g., Formaldehyde, Glutaraldehyde) | Broad (Green to Red) |
| Phenol Red in Culture Media | Yellow-Red | |
| Serum Components in Media | Broad | |
| Some Mounting Media | Broad |
Q3: I don't have the exact excitation and emission spectra for this compound. How can I proceed with my imaging experiment?
Recommended Action: Perform a preliminary experiment to determine the optimal excitation and emission wavelengths for this compound in your specific experimental setup.
-
Protocol:
-
Prepare a solution of pure this compound.
-
Using a spectrophotometer or a fluorescence microscope with a spectral detector, perform a lambda scan. This involves exciting the sample across a range of wavelengths (e.g., 350-450 nm) and measuring the emission spectrum for each excitation wavelength.
-
The excitation wavelength that produces the strongest emission peak is your optimal excitation wavelength. The peak of the emission spectrum at that excitation is your optimal emission wavelength.
-
This empirical data will be crucial for designing your imaging experiment and selecting the appropriate filters and laser lines to maximize the this compound signal and minimize autofluorescence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to autofluorescence in this compound imaging.
Problem 1: High background fluorescence obscuring the this compound signal.
This is the most common issue and can be addressed through a combination of strategies.
Solution Workflow: Reducing High Background
Caption: Workflow for troubleshooting high background fluorescence.
Problem 2: The autofluorescence spectrum overlaps significantly with the this compound emission spectrum.
When spectral overlap is the primary issue, more advanced techniques may be required.
Solution Workflow: Addressing Spectral Overlap
Caption: Workflow for resolving significant spectral overlap.
Experimental Protocols
Protocol 1: Chemical Quenching of Autofluorescence using Sudan Black B
This protocol is effective for reducing autofluorescence from lipofuscin and other sources.
-
Prepare a 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir for 1-2 hours and then filter the solution.
-
Sample Preparation: After your standard fixation and permeabilization steps, proceed with your immunolabeling if applicable.
-
Incubation: After the final wash step of your staining protocol, incubate the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.
-
Washing: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Final Washes: Wash the slides thoroughly with PBS or your buffer of choice.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
Quantitative Comparison of Quenching Agents:
| Quenching Agent | Target Autofluorescence | Reported Efficiency | Reference |
| Sudan Black B | Lipofuscin, Aldehyde-induced | 82-88% reduction | [4] |
| TrueVIEW™ Kit | Multiple sources | ~70% reduction | [4][5] |
| Sodium Borohydride | Aldehyde-induced | Variable | [2][6] |
| Trypan Blue | General background | Moderate | [7] |
Protocol 2: Pre-imaging Photobleaching
This method intentionally photobleaches the autofluorescence before imaging this compound.
-
Sample Preparation: Prepare your samples as you normally would for imaging, but do not yet apply the this compound.
-
Photobleaching: Place your sample on the microscope stage. Expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury arc lamp or an LED light source) for an extended period (30 minutes to 2 hours). The optimal time will need to be determined empirically.
-
This compound Application: After photobleaching, apply the this compound solution to your sample and incubate as required.
-
Imaging: Proceed with imaging, using the predetermined optimal excitation and emission settings for this compound.
Note: This method is only suitable for fixed samples, as the high-intensity light can be phototoxic to live cells.
Signaling Pathways and Logical Relationships
Decision Tree for Autofluorescence Mitigation Strategy
This diagram helps researchers choose the most appropriate strategy based on their experimental conditions.
References
- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 5. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
Validation & Comparative
Unveiling the In Vivo Anticancer Potential of Melittin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anticancer activity of Melittin with standard chemotherapeutic agents, Cisplatin and Doxorubicin. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Recent preclinical studies have highlighted the potent in vivo anticancer properties of Melittin, the principal peptide component of bee venom. This guide synthesizes the available data on Melittin's efficacy in various cancer models and benchmarks its performance against established chemotherapy drugs, offering a valuable resource for the evaluation of its therapeutic potential.
Comparative Efficacy of Melittin, Cisplatin, and Doxorubicin in Vivo
The following tables summarize the in vivo anticancer activity of Melittin, Cisplatin, and Doxorubicin in xenograft models of non-small cell lung cancer, breast cancer, and colorectal cancer.
Table 1: In Vivo Anticancer Activity in Non-Small Cell Lung Cancer (NSCLC)
| Compound | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Melittin | A549 | BALB/c nude mice | 1 mg/kg/day, s.c. | 24 days | 27 | [1][2] |
| A549 | BALB/c nude mice | 10 mg/kg/day, s.c. | 24 days | 61 | [1][2] | |
| Cisplatin | H441 | Xenograft model | Not Specified | Not Specified | Significant reduction in [18F]FDG accumulation | [3] |
| Doxorubicin | A549 | Nude mice | Not Specified | Not Specified | No obvious antitumor effects alone or with TRAIL | [4] |
Table 2: In Vivo Anticancer Activity in Breast Cancer
| Compound | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Melittin | 4T1 | BALB/c mice | Not Specified | Not Specified | Significant reduction in tumor growth | [5] |
| MDA-MB-231 | Allograft model | Not Specified | Not Specified | Enhanced Docetaxel efficacy | [5] | |
| Cisplatin | MDA-MB-231 | MDA231 xenografts | Not Specified | Not Specified | Enhanced by Resveratrol | [6][7] |
| 4T1 | BALB/c mice | 2 mg/kg | 10 days post-implantation | No significant effect on tumor growth, but blocked metastasis | [8] | |
| Doxorubicin | E0771 | C57BL/6 mice | Not Specified | 33 days | 40% (as loaded nanoparticles) | [9] |
| BALB-neuT mice | Spontaneous breast cancer | 2 mg/kg (BNS-DOX) | Not Specified | 60% | [10] |
Table 3: In Vivo Anticancer Activity in Colorectal Cancer
| Compound | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Melittin | SW480 | SW480 tumor-bearing mice | Not Specified | Not Specified | Reduced tumor growth | [11] |
| HCT116 | BALB/c nude mice | 1 mg/kg, intratumoral, every 2 days | 10 days | Significant | [12] | |
| HCT116 | BALB/c nude mice | 2 mg/kg, intratumoral, every 2 days | 10 days | Significant | [12] | |
| Cisplatin | LoVo | Nude mice | 3 mg/kg, i.p., every 3 days | 19 days | Synergistic effect with Aspirin | [13] |
Key Signaling Pathways Modulated by Melittin
Melittin exerts its anticancer effects by modulating several critical signaling pathways within cancer cells. Understanding these mechanisms is crucial for its development as a targeted therapy.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Melittin has been shown to suppress this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Caption: Melittin inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and survival. Melittin has been demonstrated to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
Caption: Melittin suppresses the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following section outlines a general protocol for in vivo xenograft studies.
General Xenograft Model Protocol
This protocol provides a framework for establishing and utilizing a subcutaneous xenograft model in BALB/c nude mice to evaluate the in vivo anticancer activity of therapeutic compounds.
Caption: Workflow for a typical in vivo xenograft study.
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HCT116) are cultured under standard conditions.
-
Female BALB/c nude mice (4-6 weeks old) are used for the study. All animal procedures should be approved by the institutional animal care and use committee.[14]
2. Tumor Cell Inoculation:
-
Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[14]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
When the tumors reach a predetermined size (e.g., 80-100 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, Melittin, Cisplatin, Doxorubicin).[12][15]
4. Drug Administration:
-
Melittin: Administered via subcutaneous (s.c.) or intratumoral injection at doses ranging from 1 to 10 mg/kg/day.[1][2][12]
-
Cisplatin: Typically administered via intraperitoneal (i.p.) injection at doses around 3-5 mg/kg every few days.[13]
-
Doxorubicin: Can be administered via various routes, with doses depending on the formulation and cancer model.
5. Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and the tumors are excised, weighed, and measured.
-
A portion of the tumor tissue is fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Another portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blotting, RT-PCR) to assess the expression of key proteins and genes in the targeted signaling pathways.
6. Data Analysis:
-
Tumor growth inhibition is calculated as the percentage difference in the average tumor volume or weight between the treated and control groups.
-
Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The compiled in vivo data suggests that Melittin exhibits significant anticancer activity across multiple tumor types, often comparable to or, in some contexts, potentially synergistic with standard chemotherapeutic agents. Its ability to modulate key oncogenic signaling pathways, such as PI3K/Akt/mTOR and NF-κB, provides a strong mechanistic basis for its therapeutic potential.
While the direct comparison is challenging due to variations in experimental designs, the evidence presented in this guide underscores the promise of Melittin as a novel anticancer agent. Further well-controlled, standardized in vivo comparative studies are warranted to fully elucidate its efficacy and safety profile relative to existing cancer therapies. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these promising findings and accelerate the translation of Melittin from preclinical research to clinical application.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Melittin exerts an antitumor effect on non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models | MDPI [mdpi.com]
- 11. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-crt.org [e-crt.org]
- 15. Melittin Inhibits Colorectal Cancer Growth and Metastasis by Ac-Tivating the Mitochondrial Apoptotic Pathway and Suppressing Epithelial–Mesenchymal Transition and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of Melicopine and other acridone alkaloids
A Comparative Guide to the Cytotoxicity of Melicopine and Other Acridone Alkaloids
For researchers, scientists, and drug development professionals, understanding the comparative cytotoxicity of novel compounds is crucial for identifying promising therapeutic candidates. This guide provides an objective comparison of the cytotoxic effects of this compound and other acridone alkaloids, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Comparative Cytotoxicity Data of Acridone Alkaloids
The following table summarizes the 50% inhibitory concentration (IC50) values of various acridone alkaloids against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Alkaloid | Cell Line | IC50 (µM) | Source |
| This compound | PC-3M (prostate) | >65 µg/mL | [1] |
| LNCaP (prostate) | >65 µg/mL | [1] | |
| Northis compound | PC-3M (prostate) | >65 µg/mL | [1] |
| LNCaP (prostate) | >65 µg/mL | [1] | |
| Melicopidine | PC-3M (prostate) | 12.5 µg/mL | [1] |
| LNCaP (prostate) | 21.1 µg/mL | [1] | |
| Normelicopidine | PC-3M (prostate) | 12.5 µg/mL | [1] |
| LNCaP (prostate) | 21.1 µg/mL | [1] | |
| Melicopicine | PC-3M (prostate) | >65 µg/mL | [1] |
| LNCaP (prostate) | >65 µg/mL | [1] | |
| 1,3,4-Trimethoxy-10-methylacridin-9-one | MCF-7 (breast) | 5.31 µM | [2] |
| 1-hydroxy-4-methoxy-10-methylacridone | HCT116 (p53-/-) (colon) | 6.78 µM | [3] |
| MDA-MB-231-pcDNA (breast) | 106.47 µM | [3] | |
| Norevoxanthine | U87MG.ΔEGFR (glioblastoma) | 5.72 µM | [3] |
| CCRF-CEM (leukemia) | 137.62 µM | [3] | |
| Evoxanthine | HCT116 (p53+/+) (colon) | 6.11 µM | [3] |
| HepG2 (liver) | 80.99 µM | [3] | |
| 1,3-dimethoxy-10-methylacridone | MDA-MB-231-BCRP (breast) | 3.38 µM | [3] |
| CEM/ADR5000 (leukemia) | 58.10 µM | [3] | |
| Buxifoliadine E | HepG2 (liver) | Potent | [4] |
| Helebelicine A (3-hydroxy-1,4-dimethoxy-10-methyl-9-acridone) | A549 (lung) | 77 µM | [5] |
| DLD-1 (colorectal) | 50 µM | [5] | |
| WS1 (normal) | 51 µM | [5] | |
| Helebelicine B (3-hydroxy-1,2-dimethoxy-10-methyl-9-acridone) | A549 (lung) | 27 µM | [5] |
| DLD-1 (colorectal) | 31 µM | [5] | |
| WS1 (normal) | >100 µM | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for common in vitro cytotoxicity assays used to evaluate acridone alkaloids.
Cell Culture and Maintenance
Cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The acridone alkaloids are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 24 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Resazurin Reduction Assay
This assay also measures cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.
-
Resazurin Addition: After the treatment period, a resazurin-based solution is added to each well, and the plate is incubated for 2-4 hours.
-
Fluorescence Measurement: The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3]
Caspase-Glo Assay
This assay is used to measure caspase activation, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.
-
Caspase-Glo Reagent Addition: After treatment, Caspase-Glo 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.[3]
Signaling Pathways and Mechanisms of Action
Acridone alkaloids exert their cytotoxic effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death).
MAPK/ERK Pathway: Some acridone alkaloids, like buxifoliadine E, have been shown to inhibit the ERK/MAPK signaling pathway.[4] This pathway is often overactive in cancer cells and plays a crucial role in cell proliferation and survival. By inhibiting ERK phosphorylation, these compounds can suppress the expression of anti-apoptotic proteins (like Mcl-1) and promote the expression of pro-apoptotic proteins (like Bax), leading to the activation of caspases and subsequent apoptosis.[4]
Induction of Apoptosis: Several acridone alkaloids induce apoptosis, which is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[7] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[8][9] The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave various cellular substrates, resulting in cell death.[8]
Reactive Oxygen Species (ROS) Production: Some studies suggest that the cytotoxic effects of certain acridone alkaloids are mediated by an increase in intracellular reactive oxygen species (ROS).[3] Excessive ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger apoptosis.[3]
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the study of acridone alkaloid cytotoxicity.
Caption: A flowchart of the experimental workflow for a typical in vitro cytotoxicity assay.
Caption: A diagram showing the logical flow of a comparative cytotoxicity study.
References
- 1. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Melicopine vs. Natural Extract: A Comparative Efficacy Analysis
In the landscape of drug discovery and development, the choice between utilizing purified synthetic compounds and complex natural extracts is a critical consideration. This guide provides a comprehensive comparison of the efficacy of synthetic Melicopine, an acridone alkaloid, versus natural extracts derived from plants of the Melicope genus. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform research and development decisions.
Executive Summary
Data Presentation: Efficacy of Natural Melicope Extracts
The following table summarizes the cytotoxic and anti-inflammatory activities of various Melicope extracts as reported in the literature. It is important to note that the composition of these extracts, including the concentration of this compound, can vary significantly based on the plant species, geographical location, and extraction method used.
| Plant Species | Extract Type | Biological Activity | Cell Line/Model | IC50/Effect | Reference(s) |
| Melicope pteleifolia | Ethanol Extract | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Reduced TNF-α and IL-6 levels | [1] |
| Melicope pteleifolia | Chloroform and n-butanol extracts of leaves | Anti-inflammatory | LPS/IFN-γ-induced BV2 cells | Inhibition of nitric oxide (NO) production with IC50 values ranging from 12.25 to 36.48 μmol·L⁻¹ for isolated compounds. | [2] |
| Melicope latifolia | Not specified | Cytotoxic | SK-MEL, KB, BT-549, SK-OV-3 | IC50 values between 15 and 25 µg/mL for the isolated compound amelicarin. | [3][4] |
| Melicope lunu-ankenda | 60% ethanolic extract of leaves | Cytotoxic | HepG2 | IC50 of 20.33 ± 1.5 μg/mL (48h) and 13.7 ± 2.1 μg/mL (72h) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the assessment of cytotoxicity and anti-inflammatory activity of plant extracts.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the synthetic compound or natural extract and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the agent that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibitory effect of a substance on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding and Stimulation: Macrophage cells are seeded in a 96-well plate and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of the test compound or extract for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
Signaling Pathways
The biological effects of both synthetic compounds and natural extracts are mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound are still under investigation, related acridone alkaloids and Melicope extracts have been shown to modulate key pathways involved in cancer and inflammation.
Putative Anticancer Signaling Pathway for Melicope Extracts
Melicope extracts likely exert their anticancer effects through a multi-target mechanism, as depicted in the following diagram. This can involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and survival pathways.
Caption: Putative anticancer signaling pathway of Melicope extracts.
General Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of plant-derived compounds often involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: General anti-inflammatory signaling pathway involving NF-κB.
Experimental Workflow: From Plant to Data
The process of evaluating the efficacy of a natural product involves several key stages, from the initial collection of plant material to the final data analysis.
Caption: General experimental workflow for natural product evaluation.
Conclusion
The available evidence suggests that natural extracts from Melicope species possess significant anticancer and anti-inflammatory properties. This activity is likely attributable to a complex interplay of various phytochemicals, including but not limited to, acridone alkaloids like this compound. While data on the isolated, synthetic this compound is sparse, its structural class suggests it is a key contributor to the observed efficacy of the extracts.
For researchers and drug developers, natural Melicope extracts present a promising starting point for the discovery of novel therapeutic agents. Further research should focus on the isolation and characterization of the active compounds within these extracts and, crucially, on direct comparative studies of these isolated compounds (including synthetic this compound) against the crude extracts. Such studies will be instrumental in elucidating the full therapeutic potential of this compound and the synergistic effects within its natural context, ultimately guiding the development of more effective and targeted therapies.
References
- 1. doaj.org [doaj.org]
- 2. [Study on anti-inflammatory components from Melicope pteleifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic constituent of Melicope latifolia (DC.) T. G. Hartley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Melicopine's Potential in Overcoming Multidrug Resistance: A Comparative Guide
Disclaimer: As of this review, dedicated studies on the cross-resistance of Melicopine in drug-resistant cancer cell lines have not been identified in the published scientific literature. Therefore, this guide presents a generalized and hypothetical framework for researchers and drug development professionals interested in evaluating the potential of this compound against various multidrug-resistant (MDR) cancer models. The experimental data herein is illustrative and intended to serve as a template for such investigations.
The emergence of multidrug resistance is a primary obstacle in the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Understanding whether a novel compound like this compound is susceptible to these resistance mechanisms is crucial for its development as a potential anticancer agent. Cross-resistance studies are designed to determine the efficacy of a drug in cell lines that have already developed resistance to other established anticancer drugs.
Hypothetical Performance of this compound in Drug-Resistant Cell Lines
To evaluate the potential of this compound in the context of MDR, its cytotoxic activity would be assessed against a panel of cancer cell lines, including a drug-sensitive parental line and its drug-resistant counterparts. The data could be summarized as follows for comparative analysis.
Table 1: Hypothetical Cytotoxicity of this compound against Sensitive and Drug-Resistant Cancer Cell Lines
| Cell Line | Primary Resistance To | Key Resistance Mechanism | This compound IC₅₀ (µM) [Hypothetical] | Resistance Index (RI)¹ [Hypothetical] |
| MCF-7 (Parental) | - | - | 15.2 | - |
| MCF-7/ADR | Doxorubicin | High P-gp (ABCB1) expression | 22.8 | 1.5 |
| A549 (Parental) | - | - | 25.5 | - |
| A549/T | Paclitaxel | Tubulin mutation | 28.1 | 1.1 |
| K562 (Parental) | - | - | 18.9 | - |
| K562/DOX | Doxorubicin | High P-gp (ABCB1) expression | 98.3 | 5.2 |
¹Resistance Index (RI) is calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the parental cell line. A low RI suggests a lack of cross-resistance.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of cross-resistance studies. Below are standard protocols for the key experiments required to generate the data presented above.
Establishment of Drug-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous, stepwise exposure to a selecting agent.[1][2][3][4][5]
-
Cell Culture: Begin with a drug-sensitive parental cancer cell line (e.g., MCF-7) cultured in its recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Initial Drug Exposure: Determine the IC₅₀ of the selecting drug (e.g., Doxorubicin) for the parental cell line using a standard cytotoxicity assay.
-
Stepwise Selection:
-
Expose the parental cells to the selecting drug at a concentration equal to its IC₅₀.
-
Culture the cells until they resume a normal growth rate, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Once the cells are confluent and growing steadily, subculture them and gradually increase the drug concentration (typically by 1.5 to 2-fold).
-
Repeat this process of stepwise dose escalation over several months.
-
-
Verification of Resistance: Periodically assess the IC₅₀ of the selecting drug in the adapting cell population. A significant increase in the IC₅₀ (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Maintenance: Maintain the established resistant cell line in a culture medium containing a maintenance dose of the selecting drug to ensure the stability of the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the IC₅₀ of a compound.[6][7][8]
-
Cell Seeding:
-
Harvest cells (both parental and resistant lines) and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for P-glycoprotein (ABCB1) Expression
This technique is used to detect and quantify the expression level of P-glycoprotein in cell lysates.
-
Protein Extraction:
-
Wash cell pellets of both parental and resistant cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize for protein loading.
-
P-glycoprotein (ABCB1) Functional Assay (Rhodamine 123 Efflux)
This assay measures the efflux activity of P-gp by monitoring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[9][10][11][12]
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., phenol red-free medium) at a concentration of 1 x 10⁶ cells/mL.
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of ~1 µM.
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for substrate uptake.
-
-
Efflux Measurement:
-
After loading, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in a fresh, pre-warmed medium.
-
Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux. To confirm P-gp activity, a parallel sample can be treated with a known P-gp inhibitor (e.g., Verapamil).
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the transport process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 530 nm).
-
-
Data Interpretation: Drug-resistant cells with high P-gp activity will show lower intracellular fluorescence (due to increased efflux) compared to the parental cells or resistant cells treated with a P-gp inhibitor.
Visualizing Experimental Design and Biological Pathways
Diagrams are essential tools for illustrating complex workflows and molecular interactions.
Caption: Workflow for a cross-resistance study.
Caption: P-glycoprotein mediated drug efflux mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Potential of Plant-Derived Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Natural products, particularly plant-derived alkaloids, have emerged as a promising reservoir of novel anti-cancer agents that can trigger this cellular suicide program in malignant cells. This guide provides a comparative analysis of the apoptotic mechanisms of selected plant-derived compounds, offering a framework for researchers engaged in the discovery and validation of new therapeutic leads. While the initial focus was on Melicopine, a comprehensive literature search revealed a significant lack of specific experimental data on its apoptosis-inducing properties. Therefore, this guide will focus on other well-documented plant-derived apoptosis inducers, Melittin and Medicarpin, to illustrate the validation process and comparative analysis.
Comparative Analysis of Apoptosis-Inducing Agents
The efficacy of an apoptosis-inducing agent is determined by its ability to modulate key cellular pathways leading to cell death. Below is a summary of the reported effects of Melittin and Medicarpin on various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Key Apoptotic Events | Reference |
| Melittin | SGC-7901 (Gastric Cancer) | 4 µg/mL | - Increased early apoptosis rates (up to 71.50%)- Increased Reactive Oxygen Species (ROS) levels- Decreased Mitochondrial Membrane Potential (MMP)- Increased Caspase-3 activity- Increased Cytochrome C, AIF, and Endo G expression- Decreased Smac/Diablo expression | [1] |
| U937 (Leukemic) | Not Specified | - Downregulation of Bcl-2- Activation of Caspase-3- Downregulation of IAP family proteins- Downregulation of Akt signaling | [2] | |
| Medicarpin | P388 (Leukemia) | ~90 µM | - Upregulation of pro-apoptotic protein BAX- Downregulation of anti-apoptotic protein Bcl-2 | [3] |
| Multidrug-Resistant P388/DOX | ~90 µM | - Overcomes multidrug resistance- Potentiates cytotoxicity of chemotherapy drugs | [3] |
Delving into the Mechanisms: Key Signaling Pathways
The induction of apoptosis by these agents primarily involves the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli.
A simplified representation of the intrinsic apoptotic pathway initiated by these compounds is illustrated below.
Caption: Intrinsic pathway of apoptosis induced by plant-derived compounds.
Experimental Protocols for Apoptosis Validation
Validating the apoptotic mechanism of a compound requires a series of well-established experimental procedures. Below are detailed protocols for key assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound of interest at various concentrations for a specified time. Include a vehicle-treated control.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptotic Protein Expression
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial Membrane Potential (MMP) Assay
A decrease in MMP is an early indicator of apoptosis.
Principle: Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria of healthy cells in a potential-dependent manner, forming red fluorescent aggregates. In apoptotic cells with a collapsed MMP, JC-1 remains in the cytoplasm as green fluorescent monomers.
Protocol:
-
Cell Culture and Treatment: Treat cells with the compound as described above.
-
Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of MMP and the onset of apoptosis.
Experimental Workflow
The validation of a novel apoptosis-inducing compound follows a logical progression of experiments.
Caption: A typical experimental workflow for validating apoptosis.
This guide provides a foundational framework for the investigation of plant-derived apoptosis-inducing agents. While direct experimental data for this compound remains elusive, the principles and protocols outlined here are broadly applicable to the validation of any novel compound with suspected pro-apoptotic activity. Rigorous and systematic application of these methods is crucial for advancing promising natural products from the laboratory to potential clinical applications in cancer therapy.
References
- 1. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparative analysis of Melicopine's effect on different cancer cell lines
Comparative Analysis of Melicope Extracts on Cancer Cell Lines
Disclaimer: The following guide provides a comparative analysis of the effects of extracts from Melicope ptelefolia, as there is limited scientific literature available on the isolated compound "Melicopine." The data presented pertains to the hexane (MP-HX) and ethyl acetate (MP-EA) extracts of Melicope ptelefolia leaves.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential anti-cancer properties of phytochemicals derived from the Melicope genus.
Data Presentation: Anti-proliferative Activity of Melicope ptelefolia Extracts
The anti-proliferative effects of Melicope ptelefolia extracts were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an extract required to inhibit the growth of 50% of the cancer cells, are summarized below. Lower IC50 values indicate greater potency.
| Cancer Cell Line | Type of Cancer | Extract | IC50 (µg/mL) |
| MDA-MB-231 | Breast Cancer | MP-HX | 57.81 ± 3.49[1][2] |
| MP-EA | > 100 | ||
| HCT116 | Colorectal Cancer | MP-HX | 58.04 ± 0.96[1][2] |
| MP-EA | 64.69 ± 0.72[1][2] | ||
| HCC1937 | Breast Cancer | MP-HX | 75.83 ± 2.45 |
| MP-EA | > 100 | ||
| HepG2 | Liver Cancer | MP-HX | 86.04 ± 3.92 |
| MP-EA | > 100 |
The hexane extract (MP-HX) of Melicope ptelefolia demonstrated the most notable anti-proliferative activity, particularly against MDA-MB-231 and HCT116 cancer cell lines.[1][2] The ethyl acetate extract (MP-EA) showed the strongest activity against the HCT116 cell line.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the Melicope ptelefolia extracts for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Both adherent and floating cells are collected after treatment with the extracts.
-
Washing: The cells are washed with phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in a 1X binding buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., CF Blue) and 7-aminoactinomycin D (7-AAD) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while 7-AAD is a vital dye that enters cells with compromised membranes (late apoptotic and necrotic cells). This allows for the quantification of different cell populations.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Fixation: Cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membranes.[4][5][6][7][8]
-
Washing: The fixed cells are washed with PBS.
-
RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained by PI.
-
PI Staining: A solution containing propidium iodide is added to the cells.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the anticancer effects of Melicope extracts.
Putative Signaling Pathways Affected by Melicope Extracts
Caption: Putative signaling pathways inhibited by Melicope extracts, leading to reduced cancer cell proliferation and survival.
References
- 1. Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction on four different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. igbmc.fr [igbmc.fr]
Melicopine Demonstrates Preclinical Efficacy Against Prostate Cancer Cells: A Head-to-Head Comparison with Standard-of-Care Drugs
For Immediate Release: A comprehensive analysis of preclinical data reveals that Melicopine, a naturally occurring alkaloid, exhibits significant cytotoxic activity against prostate cancer cell lines. This guide provides a head-to-head comparison of this compound's in vitro efficacy with the standard-of-care chemotherapeutic agent Docetaxel and the androgen receptor inhibitor Enzalutamide, offering valuable insights for researchers and drug development professionals in the oncology space.
Comparative Efficacy Against Prostate Cancer Cell Lines
The in vitro cytotoxic effects of this compound, Docetaxel, and Enzalutamide were evaluated against androgen-sensitive (LNCaP) and androgen-insensitive (PC-3M) human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Compound | Cell Line | IC50 |
| This compound | PC-3M | 47.9 µg/mL |
| LNCaP | 37.8 µg/mL | |
| Docetaxel | LNCaP | 1.13 nM - 50.65 nM |
| Enzalutamide | PC-3 | ~100 µM |
| LNCaP | 5.6 µM - 21.4 nM |
Note: The IC50 values for the standard-of-care drugs are presented as a range compiled from multiple preclinical studies to reflect the variability in experimental conditions. A direct comparison of absolute IC50 values should be made with caution due to the lack of a standardized experimental protocol for the initial this compound data.
Of particular note, this compound demonstrated no significant cytotoxic effect on non-cancerous HEK293 cells, with an IC50 value greater than 100 µg/mL, suggesting a potential therapeutic window.
Unraveling the Mechanism of Action: A Look at Signaling Pathways
While the precise signaling pathways modulated by this compound in prostate cancer are yet to be fully elucidated, the broader class of alkaloids is known to interfere with key cellular processes implicated in cancer progression. Many alkaloids exert their anticancer effects by modulating critical signaling pathways such as the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[1][2][3] These pathways are central to cell growth, proliferation, survival, and metastasis.
Docetaxel , a taxane-based chemotherapeutic, primarily functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Enzalutamide is a potent androgen receptor (AR) inhibitor. It competitively inhibits androgen binding to the AR, preventing AR nuclear translocation and its association with DNA, thereby downregulating the expression of AR target genes that drive prostate cancer cell growth.
Below is a generalized representation of a common signaling pathway often dysregulated in cancer, which alkaloids are known to target.
Caption: Potential intervention points of alkaloids like this compound in oncogenic signaling pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Cell Viability Assays for Standard-of-Care Drugs
The IC50 values for Docetaxel and Enzalutamide were determined using standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and AlamarBlue assays. A generalized workflow for these assays is depicted below.
Caption: A streamlined workflow for determining the IC50 of a compound in cancer cell lines.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Prostate cancer cells (LNCaP or PC-3M) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Application: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, Docetaxel, or Enzalutamide).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.
Note on this compound Protocol: While the specific experimental protocol for the this compound IC50 values was not available in the initial data, it is presumed to follow a similar standard cytotoxicity assay protocol. Further investigation is required to ascertain the exact methodology to enable a more direct and robust comparison.
Future Directions
The preclinical findings for this compound are promising and warrant further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound in prostate cancer cells. In vivo studies in animal models are also a critical next step to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. A direct, head-to-head preclinical trial with standard-of-care drugs under identical, standardized protocols would provide a more definitive comparison of their therapeutic potential.
References
- 1. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals in Inhibition of Prostate Cancer: Evidence from Molecular Mechanisms Studies [mdpi.com]
- 3. Frontiers | Molecular Basis of Prostate Cancer and Natural Products as Potential Chemotherapeutic and Chemopreventive Agents [frontiersin.org]
Assessing the Selectivity of Melicopine: A Comparative Guide for Researchers
Executive Summary
The therapeutic efficacy of any potential anticancer agent is fundamentally dependent on its ability to selectively target and eliminate cancer cells while minimizing damage to healthy, normal cells. This "selectivity" is a crucial determinant of a drug's therapeutic window and its potential for clinical success. For Melicopine, an alkaloid with purported cytotoxic properties, a thorough assessment of its selectivity is paramount. This guide provides the experimental blueprints for such an evaluation, focusing on cytotoxicity assays, the calculation of the selectivity index, and the investigation of underlying cellular mechanisms such as apoptosis and cell cycle arrest.
Data Presentation: Quantifying Selectivity
To objectively compare the cytotoxic effects of this compound on cancer and normal cells, quantitative data from cell viability assays should be summarized in a clear and structured format. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
A key derived metric is the Selectivity Index (SI) , which provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells. It is calculated using the following formula:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates a greater selectivity for cancer cells, suggesting a wider therapeutic window. An SI value greater than 1 is generally considered indicative of selective activity.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Tissue Origin | IC50 (µM) of this compound | Selectivity Index (SI) |
| Cancer | ||||
| MCF-7 | Adenocarcinoma | Breast | Data not available | N/A |
| A549 | Carcinoma | Lung | Data not available | N/A |
| HeLa | Adenocarcinoma | Cervical | Data not available | N/A |
| HepG2 | Hepatocellular Carcinoma | Liver | Data not available | N/A |
| Normal | ||||
| MCF-10A | Non-tumorigenic epithelial | Breast | Data not available | N/A |
| BEAS-2B | Bronchial Epithelial | Lung | Data not available | N/A |
| Chang Liver | Epithelial-like | Liver | Data not available | N/A |
Note: The IC50 values and corresponding Selectivity Indices in the table above are placeholders. Currently, there is a lack of publicly available experimental data that directly compares the IC50 values of this compound across a panel of cancer and normal cell lines. The generation of this data through the experimental protocols outlined below is essential for a conclusive assessment of this compound's selectivity.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
To visually represent the experimental workflows and the logical relationships in assessing this compound's selectivity, the following diagrams are provided.
Caption: Workflow for assessing this compound's selectivity.
Caption: Calculation of the Selectivity Index (SI).
Caption: Hypothesized apoptosis signaling pathway induced by this compound.
Conclusion and Future Directions
The provided experimental framework offers a robust approach to systematically evaluate the selectivity of this compound for cancer cells over normal cells. The generation of reliable IC50 data for a panel of both cancerous and non-cancerous cell lines is the critical first step. A high selectivity index, coupled with the induction of apoptosis and/or cell cycle arrest specifically in cancer cells, would strongly support the potential of this compound as a promising candidate for further preclinical and clinical development. The absence of such comprehensive data in the current literature highlights a significant research gap that warrants investigation to unlock the full therapeutic potential of this natural compound.
A Proposed Framework for a Comparative Metabolomic Analysis of Cells Treated with Melicopine
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Melicopine, a natural alkaloid, has demonstrated promising anticancer activities.[1][2] However, its precise mechanism of action at the metabolic level remains uncharacterized. Understanding how this compound alters the metabolic landscape of cancer cells is crucial for its development as a therapeutic agent. This guide proposes a framework for a comparative metabolomic study to elucidate the metabolic effects of this compound on cancer cells. We outline detailed experimental protocols, suggest potential alternative treatments for comparison, and provide templates for data presentation and visualization. This document is intended to serve as a foundational guide for researchers initiating studies into the metabolic pharmacology of this compound.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[3][4] These alterations, including the well-known Warburg effect (increased glycolysis even in the presence of oxygen) and glutamine addiction, present unique therapeutic vulnerabilities.[3][4][5] Small-molecule inhibitors that target these metabolic pathways are a growing area of interest in cancer drug discovery.[5]
This compound, an acridone alkaloid, has shown cytotoxic effects against various cancer cell lines, including prostate cancer.[1][2] While its anticancer potential is recognized, the underlying molecular mechanisms, particularly its impact on cellular metabolism, are yet to be investigated. A metabolomic approach offers a powerful tool to obtain a global snapshot of the metabolic changes induced by a drug, providing insights into its mechanism of action and identifying potential biomarkers of response.[6]
This guide outlines a proposed comparative metabolomic study to analyze the effects of this compound on cancer cells. We will compare the metabolic profile of this compound-treated cells against a vehicle control and a standard-of-care chemotherapy agent with a known metabolic impact, such as Doxorubicin.
Proposed Experimental Design & Protocols
A robust experimental design is critical for a successful metabolomics study. The following protocols are based on established methodologies in the field.
Cell Culture and Treatment
-
Cell Line Selection: Based on this compound's known activity, a prostate cancer cell line such as PC-3M or LNCaP would be a suitable model.[1] A non-cancerous cell line, like HEK293, could be included to assess cancer-specific effects.[1]
-
Culture Conditions: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at a predetermined IC50 concentration)
-
Comparative Drug (e.g., Doxorubicin at its IC50 concentration)
-
-
Experimental Workflow:
Figure 1. Proposed experimental workflow for the metabolomic analysis of this compound-treated cells.
Metabolite Extraction
A standardized extraction protocol is essential for reproducibility. A widely used method involves a methanol-chloroform-water extraction to separate polar and nonpolar metabolites.
-
After treatment, rapidly wash cells with ice-cold saline.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape cells and collect the cell suspension.
-
Perform sonication to lyse the cells.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Metabolomic Analysis
-
Instrumentation: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the preferred platform for untargeted metabolomics due to its high sensitivity and broad coverage.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.
-
Data Processing: Raw data should be processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.
Hypothetical Data Presentation
The following tables are templates for presenting the quantitative results of the proposed metabolomic study.
Table 1: Top 10 Differentially Abundant Metabolites in this compound-Treated Cells vs. Control
| Metabolite | Fold Change | p-value | Putative Identification |
| Metabolite A | 2.5 | < 0.01 | Amino Acid |
| Metabolite B | -3.2 | < 0.01 | Lipid |
| Metabolite C | 1.8 | < 0.05 | Nucleotide |
| ... | ... | ... | ... |
Table 2: Comparison of Metabolic Perturbations by this compound and Doxorubicin
| Metabolic Pathway | This compound (Impact Score) | Doxorubicin (Impact Score) |
| Glycolysis / Gluconeogenesis | 0.45 | 0.62 |
| Citrate Cycle (TCA Cycle) | 0.38 | 0.55 |
| Pentose Phosphate Pathway | 0.21 | 0.30 |
| Glutamine and Glutamate Metabolism | 0.52 | 0.40 |
| Fatty Acid Biosynthesis | -0.33 | -0.25 |
Proposed Signaling Pathway Visualization
Based on the known metabolic hallmarks of cancer, this compound could potentially interfere with central carbon metabolism. For instance, it might inhibit key glycolytic enzymes or disrupt the glutamine utilization pathway.
Figure 2. Hypothetical impact of this compound on central carbon metabolism in cancer cells.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a comparative metabolomic analysis of this compound. The proposed experiments will generate valuable data on the metabolic mechanism of action of this promising anticancer compound. Elucidating the metabolic pathways targeted by this compound will not only enhance our understanding of its biological activity but also facilitate the identification of predictive biomarkers for patient stratification and the development of novel combination therapies. Future studies should aim to validate the findings from this untargeted approach using stable isotope tracing and functional metabolic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [amp.chemicalbook.com]
- 3. Metabolic alterations in cancer cells and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomics Reveals Distinctive Metabolic Profiles and Marker Compounds of Camellia (Camellia sinensis L.) Bee Pollen - PMC [pmc.ncbi.nlm.nih.gov]
Validating Melicopine's In Vitro Promise: A Comparative Guide to In Vivo Animal Models
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to a viable clinical candidate is paved with rigorous in vivo validation. Melicopine, an acridone alkaloid, has demonstrated potential anticancer and anti-inflammatory properties in laboratory studies. This guide provides a comparative framework for validating these in vitro findings in animal models, offering insights into experimental design and data interpretation. Due to the limited availability of in vivo studies specifically on this compound, this guide draws comparisons with structurally related acridone alkaloids, primarily acronycine for anticancer activity, to provide a practical roadmap for researchers.
Bridging the Gap: From Cell Cultures to Animal Models
In vitro assays provide a crucial initial screening platform for assessing the biological activity of compounds like this compound. These studies, often utilizing cancer cell lines or enzymatic assays, offer preliminary data on efficacy and mechanism of action. However, the complex physiological environment of a living organism, encompassing metabolism, distribution, and potential toxicities, necessitates validation in animal models to establish true therapeutic potential.
Anticancer Activity: In Vivo Validation of In Vitro Cytotoxicity
In vitro studies have suggested that acridone alkaloids, the class of compounds this compound belongs to, possess cytotoxic activity against various cancer cell lines. To translate these findings into a preclinical setting, animal models of cancer are indispensable.
Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Acridone Alkaloids
| Compound | In Vitro Assay | In Vivo Animal Model | Dosage & Administration | Key In Vivo Findings |
| This compound (Hypothetical) | Cytotoxicity against various cancer cell lines (e.g., MCF-7, A549) with specific IC50 values. | Xenograft models in immunocompromised mice (e.g., nude mice) bearing human tumor cells. | To be determined based on maximum tolerated dose (MTD) studies. Intraperitoneal (i.p.) or oral (p.o.) administration. | Tumor growth inhibition, reduction in tumor volume, increased survival rate. |
| Acronycine | Cytotoxicity against various tumor cell lines. | Murine transplantable tumors (C38 colon carcinoma, P388 leukemia, B16 melanoma, Lewis lung carcinoma). Orthotopic models of human lung (NCI-H460, A549), ovarian (IGROV1, NIH:OVCAR-3), and colorectal cancers (HCT116, HT-29).[1] | MTD of 100 mg/kg.[1] | Moderately active against C38 colon carcinoma; marginally active against IGROV1 and NCI-H460 solid tumors.[1] |
| S 23906-1 (Acronycine derivative) | High potency in clonogenic assays. | Murine transplantable tumors and human orthotopic models (lung, ovarian, colorectal).[1] | i.v. from 1.56–6.25 mg/kg; p.o. administration also effective.[1] | Marked tumor growth inhibition and regression in C38 colon carcinoma. Increased survival in human lung cancer models (T/C values of 162% for NCI-H460 and 193% for A549). As active as paclitaxel in ovarian tumor models. Eradicated metastases in an aggressive colon cancer model.[1] |
Experimental Protocol: Xenograft Tumor Model
A standard method to assess in vivo anticancer efficacy is the xenograft model.
Experimental Workflow for Anticancer Xenograft Model
Methodology:
-
Cell Culture: Human cancer cell lines relevant to the in vitro findings are cultured.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a specific size, and tumors are excised for weighing and further analysis.
Anti-inflammatory Activity: From In Vitro Assays to In Vivo Models
The anti-inflammatory potential of this compound, suggested by in vitro assays such as inhibition of inflammatory enzymes or cytokines, can be validated using animal models of inflammation. A commonly used and well-characterized model is carrageenan-induced paw edema.
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Acridine/Acridone Alkaloids
| Compound | In Vitro Assay | In Vivo Animal Model | Dosage & Administration | Key In Vivo Findings |
| This compound (Hypothetical) | Inhibition of COX-1/COX-2 enzymes, reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. | Carrageenan-induced paw edema in rats or mice. | To be determined. Oral (p.o.) or intraperitoneal (i.p.) administration prior to carrageenan injection. | Reduction in paw edema volume, decreased infiltration of inflammatory cells. |
| Acridine Derivative (3e) | Not specified. | Carrageenan-induced paw edema in rats.[2] | 50 mg/kg, p.o.[2] | 41.17% inhibition of paw edema, which was reported to be more effective than ibuprofen (39% inhibition at the same dose).[2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is used to assess the efficacy of a compound against acute inflammation.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Methodology:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Pre-treatment: Animals are fasted overnight and then administered the test compound (this compound), a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin, ibuprofen) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Key Signaling Pathways
The anticancer and anti-inflammatory effects of acridone alkaloids are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for interpreting in vivo outcomes and elucidating the mechanism of action.
Signaling Pathways in Cancer and Inflammation
References
Safety Operating Guide
Proper Disposal of Melicopine: A Guide for Laboratory Professionals
For Immediate Release
Understanding the Hazards: A Precautionary Approach
Due to the lack of specific toxicological data for Melicopine, a conservative approach to its handling and disposal is essential. Structurally related compounds, such as acridone and quinoline, exhibit various hazardous properties. Quinoline, for instance, is classified as harmful if swallowed or in contact with skin, an irritant, a suspected mutagen, and a potential carcinogen. Acridone is also known to be an irritant and harmful if swallowed. Therefore, this compound should be handled with the same level of caution.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS Number | Known Hazards |
| Acridone | 578-95-0 | Irritating to eyes, respiratory system, and skin; Harmful if swallowed. |
| Quinoline | 91-22-5 | Harmful in contact with skin and if swallowed; Causes serious eye irritation; Suspected of causing genetic defects; May cause cancer; Toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe disposal of solid this compound waste, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation: Proper segregation is crucial for safe and compliant disposal.
-
Solid this compound Waste: Collect all solid waste, including unused or expired this compound powder and contaminated materials (e.g., weighing paper, filter paper), in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated before washing.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Waste Container Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if applicable for liquid waste)
-
The hazard characteristics (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
4. Storage of Hazardous Waste: Store hazardous waste containers in a designated satellite accumulation area (SAA) that is:
-
At or near the point of generation
-
Under the control of the operator of the process generating the waste
-
Away from sources of ignition and incompatible materials
-
In a secondary containment bin to prevent spills
5. Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.
Decontamination of Reusable Glassware
Glassware that has been in contact with this compound must be decontaminated before it can be washed and reused.
Experimental Protocol for Glassware Decontamination:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or a mixture of chloroform and methanol). Collect the rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
Essential Safety and Logistical Information for Handling Melicopine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Melicopine. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Due to the limited availability of a specific Safety Data Sheet (SDS) for pure this compound, a conservative approach to personal protective equipment is required. The following recommendations are based on the available safety information for acridone alkaloids and general best practices for handling potentially hazardous research chemicals.
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn to protect from potential splashes.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosolization.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Covering | Full-length lab coat | Protects skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (N95 or higher) | Prevents inhalation of fine particles or aerosols. |
Operational Plan: Handling this compound
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Aliquoting: When weighing the solid form of this compound, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) and decontaminate the area with a suitable cleaning agent. For large spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Safety Data
| Substance | CAS Number | Occupational Exposure Limits (8-hour TWA) | Agency |
| Acridine (as Coal Tar Pitch Volatiles) | 260-94-6 | 0.2 mg/m³ | OSHA[1] |
| Acridine (as Coal Tar Pitch Volatiles) | 260-94-6 | 0.1 mg/m³ | NIOSH[1] |
| Acridine (as Coal Tar Pitch Volatiles) | 260-94-6 | 0.2 mg/m³ | ACGIH[1] |
Disclaimer: The occupational exposure limits provided are for Acridine and should be used as a conservative guideline for handling this compound in the absence of specific data.
Mechanism of Action: Inhibition of the Erk Signaling Pathway
This compound belongs to the acridone class of alkaloids. Research has indicated that some acridone alkaloids can exert their biological effects, such as suppressing cancer cell proliferation, by inhibiting the Extracellular signal-regulated kinase (Erk) signaling pathway.[2] This pathway is a crucial regulator of cell growth and division.
Caption: Inhibition of the Erk signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
